Anthracene-1-sulfonic Acid
Description
Structure
2D Structure
Properties
CAS No. |
15100-52-4 |
|---|---|
Molecular Formula |
C14H10O3S |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
anthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H10O3S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H,15,16,17) |
InChI Key |
ILFFFKFZHRGICY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O |
Synonyms |
1-Anthracenesulfonic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Anthracene-1-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of anthracene-1-sulfonic acid, a key intermediate in the development of various pharmaceuticals and functional materials. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflows.
Introduction
This compound is an important aromatic sulfonic acid derived from anthracene. Its unique photophysical properties and reactive sulfonyl group make it a valuable building block in organic synthesis. The controlled synthesis and rigorous purification of this compound are critical for ensuring the quality and efficacy of downstream products. This guide outlines a reliable method for the preparation of high-purity this compound.
Synthesis of this compound
The primary method for the synthesis of this compound is the electrophilic sulfonation of anthracene. The reaction typically yields a mixture of isomers, predominantly this compound and anthracene-2-sulfonic acid. The regioselectivity of the sulfonation is highly dependent on the reaction conditions, particularly the temperature. Low temperatures favor the formation of the kinetically controlled product, this compound, while higher temperatures lead to the thermodynamically more stable anthracene-2-sulfonic acid.[1]
Reaction Principle
The sulfonation of anthracene involves the attack of an electrophilic sulfur trioxide (SO₃) or a related species on the electron-rich anthracene ring. The reaction proceeds via an arenium ion intermediate, and the position of substitution is influenced by both electronic and steric factors.
Experimental Protocol: Low-Temperature Sulfonation of Anthracene
This protocol is designed to maximize the yield of this compound by maintaining a low reaction temperature.
Materials:
-
Anthracene (C₁₄H₁₀)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Acetic Acid (glacial)
-
Sodium Hydroxide (NaOH)
-
Barium Chloride (BaCl₂)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Heating mantle
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 50 g (0.28 mol) of anthracene in 250 mL of glacial acetic acid.
-
Cooling: Cool the flask in an ice bath to a temperature of 0-5 °C.
-
Sulfonation: Slowly add 30 mL (0.55 mol) of concentrated sulfuric acid dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 4-6 hours.
-
Quenching: Carefully pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. This will precipitate the sodium salts of the anthracene sulfonic acid isomers.
-
Isolation of Crude Product: Collect the precipitated sodium anthracene sulfonates by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.
Purification of this compound
The crude product obtained from the sulfonation reaction is a mixture of sodium anthracene-1-sulfonate and sodium anthracene-2-sulfonate. The separation of these isomers is achieved by fractional crystallization of their barium salts, leveraging the difference in their solubilities.
Purification Protocol
Procedure:
-
Conversion to Barium Salts: Dissolve the crude sodium anthracene sulfonate mixture in 1 L of hot deionized water. Add a solution of 70 g (0.29 mol) of barium chloride in 300 mL of hot water. The less soluble barium anthracene-1-sulfonate will precipitate out upon cooling.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize the precipitation of barium anthracene-1-sulfonate.
-
Isolation of Barium Anthracene-1-sulfonate: Collect the precipitated barium salt by vacuum filtration and wash it with a small amount of cold water.
-
Conversion back to Sodium Salt (Optional but recommended for higher purity): Resuspend the barium anthracene-1-sulfonate in 500 mL of hot water and add a stoichiometric amount of sodium carbonate to precipitate barium carbonate. Filter off the barium carbonate to obtain a solution of sodium anthracene-1-sulfonate.
-
Final Crystallization: Concentrate the filtrate and allow the sodium anthracene-1-sulfonate to crystallize. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 80 °C.
-
Conversion to Free Acid: To obtain the free this compound, the purified sodium salt can be passed through a cation exchange resin (H⁺ form).
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of Anthracene
| Property | Value |
| Molecular Formula | C₁₄H₁₀ |
| Molecular Weight | 178.23 g/mol |
| Melting Point | 215-218 °C |
| Appearance | White to yellow crystalline solid |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₃S |
| Molecular Weight | 258.29 g/mol |
| Melting Point | 120 °C[2] |
| Appearance | Crystalline solid |
| CAS Number | 15100-52-4 |
Table 3: Expected Yield and Purity
| Parameter | Value |
| Expected Yield of Crude Sodium Anthracene Sulfonates | 70-80% |
| Expected Yield of Purified this compound | 40-50% (based on initial anthracene) |
| Purity (after purification) | >98% (by HPLC) |
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Purification Workflow
The following diagram outlines the logical steps for the purification of this compound from the isomeric mixture.
Caption: Purification workflow for this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to quantify the isomeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the position of the sulfonic acid group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonic acid group (S=O and S-O stretching vibrations).[3]
-
Melting Point Analysis: To compare the melting point of the synthesized compound with the literature value.
Safety Precautions
-
Anthracene is a skin and respiratory irritant.
-
Concentrated sulfuric acid and sodium hydroxide are highly corrosive.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By carefully controlling the reaction temperature during sulfonation and employing fractional crystallization of the barium salts, it is possible to obtain a high-purity product suitable for a wide range of research and development applications. The provided protocols and data serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.
References
Spectroscopic Properties of Anthracene-1-Sulfonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of anthracene-1-sulfonic acid. This compound, a sulfonated derivative of the polycyclic aromatic hydrocarbon anthracene, exhibits intrinsic luminescent properties owing to its extended π-electron system. The introduction of the sulfonic acid group significantly enhances its aqueous solubility, making it a compound of interest for various applications in biological imaging and sensing.[1] While specific quantitative data for this particular derivative is not extensively documented in readily available literature, this guide consolidates the known characteristics of the parent anthracene molecule and delineates the expected spectroscopic behavior of its sulfonated form.[1]
Core Spectroscopic Properties
The electronic and photophysical properties of anthracene derivatives are influenced by the nature and position of substituents on the aromatic rings.[1] The sulfonic acid group in this compound is a strong electron-withdrawing group, which can influence the solvatochromic and pH-sensing properties of the molecule.[1]
Data Presentation
The following table summarizes the key spectroscopic parameters for anthracene, which serves as a foundational reference for understanding the properties of this compound. The values for this compound are expected to show slight shifts due to the electronic effects of the sulfonic acid group.
| Spectroscopic Parameter | Anthracene (in Cyclohexane) | This compound (Expected) | Reference |
| Absorption Maxima (λabs) | 338 nm, 355 nm, 372 nm, 392 nm | Similar vibronic structure, potential for slight shifts | [2] |
| Excitation Maximum (λex) | 356 nm | Expected to be near the longest wavelength absorption band | [3] |
| Emission Maximum (λem) | 397 nm (with vibronic peaks at 380 nm, 400 nm, 425 nm in water) | Blue-shifted emission with well-resolved vibronic structure | [3][4] |
| Fluorescence Quantum Yield (ΦF) | 0.27 (in Ethanol) - 0.36 (in Cyclohexane) | Potentially high, influenced by solvent and pH |
Experimental Protocols
Accurate determination of the spectroscopic properties of this compound requires adherence to rigorous experimental protocols. The following methodologies are based on standard practices in fluorescence and UV-Vis spectroscopy.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ultrapure water, ethanol). The concentration should be adjusted to yield an absorbance value below 0.1 at the wavelength of maximum absorption to minimize inner filter effects.[1]
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis: Identify the wavelengths of maximum absorbance from the resulting spectrum.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λex and λem) and the fluorescence quantum yield (ΦF) of this compound.
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of this compound with absorbance values at the excitation wavelength kept below 0.1.[1] A fluorescence reference standard with a known quantum yield in the same solvent should also be prepared (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene).
-
Instrumentation: Use a calibrated spectrofluorometer equipped with excitation and emission monochromators.
-
Excitation and Emission Spectra:
-
To measure the emission spectrum, set the excitation wavelength to a known absorption maximum and scan the emission monochromator over a range of higher wavelengths.[5]
-
To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of lower wavelengths. The resulting excitation spectrum should be comparable to the absorption spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the reference standard.
-
Calculate the quantum yield using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) Where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of this compound.
Principles of Fluorescence and Quenching
Caption: Jablonski diagram illustrating the processes of fluorescence and potential quenching.
References
- 1. This compound | 15100-52-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
- 4. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Fluorescence Quantum Yield of Anthracene-1-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the fluorescence quantum yield of anthracene-1-sulfonic acid. While a definitive quantum yield for this specific compound is not extensively documented in readily available literature, this guide synthesizes information on its photophysical properties, the fluorescence quantum yields of structurally related compounds, and detailed experimental protocols for its determination. The enhanced aqueous solubility and potential pH-dependent fluorescence of this compound make it a compound of interest for various applications, including biological imaging and sensing.[1] This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Introduction to the Photophysical Properties of this compound
This compound is a derivative of the polycyclic aromatic hydrocarbon anthracene. The core anthracene structure is known for its strong fluorescence, a property that is generally retained in its derivatives.[1] The key feature of this compound is the presence of a sulfonic acid group (-SO₃H), which significantly influences its physical and photophysical characteristics.
The primary advantages conferred by the sulfonic acid moiety are:
-
Enhanced Aqueous Solubility: The sulfonic acid group dramatically increases the solubility of the anthracene core in water and other polar solvents. This is a significant advantage for applications in biological systems, such as cellular imaging and sensing.[1]
-
Potential for pH Sensing: The protonation state of the sulfonic acid group is dependent on the pH of the surrounding environment. This change in protonation can alter the electronic properties of the anthracene ring system, potentially leading to changes in fluorescence intensity or shifts in the emission wavelength.[1]
While specific quantitative data for the fluorescence quantum yield of this compound is not widely reported, studies on related sulfonated anthracenes have shown that they can exhibit high fluorescence quantum yields. For instance, the n-heptylamine salt of anthracene-2,6-disulfonic acid has a reported fluorescence quantum yield (ΦF) of 46.1 ± 0.2%.[1] However, it is also noted that for anthracene-1-sulphonate (1-AS), the triplet yield in water is high (0.6-0.9), which may suggest a correspondingly lower fluorescence quantum yield.
Quantitative Data on Anthracene and Related Derivatives
To provide a contextual understanding of the potential fluorescence quantum yield of this compound, the following table summarizes the reported values for anthracene and some of its derivatives.
| Compound | Solvent | Quantum Yield (ΦF) | Reference |
| Anthracene | Cyclohexane | 0.36 | |
| Anthracene | Ethanol | 0.27 | |
| Anthracene | Water | 0.25 ± 0.02 | [2] |
| n-heptylamine salt of anthracene-2,6-disulfonic acid | Crystalline | 46.1 ± 0.2% | [1] |
Experimental Protocols for Fluorescence Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The determination of this value can be carried out using two primary methods: the absolute method and the relative method.[3][4]
Absolute Method
The absolute method directly measures the quantum yield of a sample without the need for a reference standard.[3][4] This is typically achieved using an integrating sphere.[3][5][6][7]
Methodology:
-
Instrumentation Setup: An integrating sphere is coupled to a fluorescence spectrometer. The sphere is designed to collect all emitted light from the sample.[3][5]
-
Blank Measurement: A cuvette containing only the solvent is placed in the integrating sphere, and the excitation light scattering is measured. This provides a baseline reading of the excitation source.[5]
-
Sample Measurement: The sample solution is placed in the integrating sphere and excited at the desired wavelength. The sphere collects both the scattered excitation light and the emitted fluorescence.
-
Data Analysis: The number of absorbed photons is determined by the difference in the excitation light intensity with and without the sample. The number of emitted photons is determined from the integrated fluorescence spectrum. The quantum yield is then calculated as the ratio of emitted to absorbed photons.[3][5]
Relative Method
The relative method is more common and involves comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.[3][4][8][9][10][11]
Methodology:
-
Standard Selection: Choose a standard with absorption and emission properties similar to the sample of interest. For anthracene derivatives, standards like quinine sulfate or 9,10-diphenylanthracene are often used.[3][12]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.[9][12]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring that the excitation wavelength and all instrument parameters are identical for both the standard and the unknown.[11]
-
Data Analysis: Integrate the area under the emission spectra for both the standard and the unknown. The quantum yield of the unknown sample (Φx) is calculated using the following equation:[4][9]
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 'x' and 'st' refer to the unknown and the standard, respectively.
-
Conclusion
While the precise fluorescence quantum yield of this compound remains to be definitively established in the literature, its structural similarity to other highly fluorescent anthracene derivatives suggests it is a promising fluorophore. The presence of the sulfonic acid group enhances its utility in aqueous and biological environments. This guide provides the necessary background and detailed experimental protocols to enable researchers to determine its fluorescence quantum yield and further explore its potential in various scientific and drug development applications. The provided methodologies for both absolute and relative quantum yield determination offer robust frameworks for the characterization of this and other novel fluorescent compounds.
References
- 1. This compound | 15100-52-4 | Benchchem [benchchem.com]
- 2. Fluorescence Measurements of Benzene, Naphthalene, Anthracene, Pyrene, Fluoranthene, and Benzo(e)pyrene in Water. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. jasco-global.com [jasco-global.com]
- 5. edinst.com [edinst.com]
- 6. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]
- 7. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of relative fluorescence quantum yield [bio-protocol.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. shimadzu.com [shimadzu.com]
- 11. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 12. iss.com [iss.com]
An In-Depth Technical Guide to the Solubility of Anthracene-1-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of anthracene-1-sulfonic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes qualitative information, data on analogous compounds, and standardized experimental methodologies to offer a thorough understanding for research and development applications.
Introduction to this compound
This compound is an aromatic sulfonic acid derived from anthracene. The introduction of the sulfonic acid group (-SO₃H) significantly alters the physicochemical properties of the parent anthracene molecule, most notably its solubility. This modification enhances its utility in various applications, including as an intermediate in dye synthesis and as a potential component in the development of fluorescent probes and other specialized chemical products. Understanding its solubility in different solvent systems is critical for its effective use in synthesis, formulation, and various analytical applications.
Solubility Profile of this compound
The solubility of this compound is primarily dictated by the polarity of the solvent and the pH of the medium. The sulfonic acid group is highly polar and capable of hydrogen bonding, which governs its interaction with various solvents.
Qualitative Solubility Summary
| Solvent Class | Solvent Examples | Solubility Behavior | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The sulfonic acid group can engage in strong hydrogen bonding and ion-dipole interactions with protic solvents. Solubility in water is significantly pH-dependent.[1] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Likely to be Soluble | The polarity of these solvents allows for favorable dipole-dipole interactions with the sulfonic acid moiety. |
| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Sparingly Soluble to Insoluble | The non-polar nature of these solvents does not favorably interact with the highly polar sulfonic acid group, leading to poor solvation. |
Quantitative Solubility Data
Direct, experimentally determined quantitative solubility data for this compound is not extensively available in the reviewed literature. However, to provide a comparative context, the solubility of a structurally related compound, the sodium salt of 1-mono anthraquinonesulfonic acid, is reported to be 1000 mg/100 mL in water at 18 °C. It is important to note that this is a salt of a related but different molecule and should be used as a general indicator of the potential for high aqueous solubility of sulfonated aromatics, particularly in their salt form.
The solubility of the parent compound, anthracene, is very low in water (0.044 mg/L at 25 °C) but it is soluble in some organic solvents such as ethanol (0.328 g/100 g at 25 °C) and toluene (0.92 g/100 g at 16.5 °C). The presence of the sulfonic acid group in this compound drastically increases its aqueous solubility compared to anthracene.
Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The key influencing factors are outlined in the diagram below.
Caption: Factors influencing the solubility of this compound.
As depicted, the pH of an aqueous solution plays a crucial role. In acidic conditions, the sulfonic acid group is protonated (-SO₃H), rendering the molecule less polar and thus less soluble in water. Conversely, in neutral to alkaline conditions, the sulfonic acid group deprotonates to form the sulfonate anion (-SO₃⁻), which is ionic and significantly more soluble in water.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method.
Caption: Generalized workflow for solubility determination.
Detailed Methodology:
-
Preparation of the System: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the container in a constant temperature environment (e.g., a water bath or incubator) and agitate it continuously (e.g., using a shaker or magnetic stirrer). The equilibration time should be sufficient to reach a thermodynamic equilibrium, typically 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. For fine particles, centrifugation at the same constant temperature can be used to achieve a clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a calibrated pipette. It is critical to avoid disturbing the solid phase during this step.
-
Quantification:
-
Gravimetric Method: A known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solute can be determined. This method is suitable for non-volatile solutes and solvents.
-
Spectroscopic Method: If this compound has a distinct chromophore, its concentration in the saturated solution (after appropriate dilution) can be determined using UV-Vis spectrophotometry by comparing the absorbance to a standard calibration curve.
-
Chromatographic Method: High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining the concentration of the solute in the saturated solution. A calibration curve with known concentrations of this compound should be prepared.
-
-
Calculation and Reporting: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL). The temperature at which the measurement was performed must always be reported.
Conclusion
While specific quantitative solubility data for this compound is sparse in readily available literature, a strong understanding of its solubility behavior can be inferred from its chemical structure and the properties of related compounds. Its solubility is expected to be significant in polar solvents, particularly in aqueous solutions with a neutral to alkaline pH. For precise quantitative measurements, the standardized shake-flask method provides a reliable experimental protocol. This guide provides a foundational understanding for researchers and professionals working with this compound, enabling informed decisions in experimental design and application.
References
An In-depth Technical Guide to Anthracene-1-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene-1-sulfonic acid, a sulfonated derivative of the polycyclic aromatic hydrocarbon anthracene, is a compound of significant interest in various scientific domains. Its inherent fluorescent properties, coupled with the increased aqueous solubility imparted by the sulfonic acid group, make it a valuable tool in chemical and biological research. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Molecular and Physical Properties
This compound is characterized by the chemical formula C₁₄H₁₀O₃S and a molecular weight of 258.29 g/mol .[1][2] The presence of the sulfonic acid moiety at the 1-position of the anthracene ring significantly influences its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₃S | [1][2] |
| Molecular Weight | 258.29 g/mol | [1][2] |
| CAS Number | 15100-52-4 | [1] |
| Appearance | Solid | - |
| Solubility | Enhanced solubility in aqueous and polar solvents | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic sulfonation of anthracene. The reaction conditions, including the sulfonating agent and solvent, play a crucial role in determining the isomeric distribution of the resulting sulfonic acids.
Experimental Protocol: Sulfonation of Anthracene
This protocol describes a general method for the sulfonation of anthracene, which can yield this compound among other isomers. The separation of isomers often requires chromatographic techniques.
Materials:
-
Anthracene
-
Chlorosulfuric acid or a pyridine-sulfur trioxide complex
-
Anhydrous solvent (e.g., chloroform, dioxane)
-
Stirring apparatus
-
Reaction flask with a condenser
-
Ice bath
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolve anthracene in an appropriate anhydrous solvent in a reaction flask equipped with a stirrer and a condenser.
-
Cool the mixture in an ice bath to control the reaction temperature.
-
Slowly add the sulfonating agent (e.g., chlorosulfuric acid or pyridine-sulfur trioxide complex) to the stirred solution. The choice of agent can influence the isomer distribution.[3]
-
After the addition is complete, allow the reaction to proceed at a controlled temperature. The reaction time will vary depending on the specific conditions.
-
Upon completion, the reaction is quenched by carefully adding the mixture to ice water.
-
The product mixture, containing this compound and other isomers, is then isolated.
-
Purification of this compound from the isomeric mixture is typically achieved using column chromatography.
Applications in Research and Drug Development
The unique properties of this compound and its derivatives make them valuable in several research and development areas.
Fluorescent Probes
The intrinsic fluorescence of the anthracene core is a key feature. The sulfonic acid group enhances its utility as a fluorescent probe in aqueous environments, which is particularly relevant for biological studies. These probes can be used to study molecular interactions and cellular processes.
Modulation of Signaling Pathways
While research on the direct effects of this compound on cellular signaling is ongoing, studies on related polycyclic aromatic hydrocarbons (PAHs) and anthracene derivatives have shown that these classes of compounds can influence critical signaling pathways. For instance, some PAHs have been demonstrated to activate the PI3K/Akt and NF-κB signaling pathways, which are central to cellular processes like inflammation, proliferation, and survival. The activation of these pathways is a key consideration in toxicology and drug development.
Below is a generalized representation of a signaling pathway that can be influenced by anthracene derivatives, illustrating the potential mechanism of action.
Caption: Potential signaling pathway modulated by anthracene derivatives.
Conclusion
This compound is a versatile molecule with established utility and significant potential in scientific research and drug development. Its well-defined chemical properties, combined with its fluorescent nature, provide a solid foundation for its use as a research tool. Further investigation into its biological activities, particularly its interaction with cellular signaling pathways, will be crucial in fully elucidating its potential applications in medicine and biotechnology.
References
- 1. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents | Semantic Scholar [semanticscholar.org]
- 3. Studies on the sulphonation of anthracene. Part 2. Sulphonation in acetic acid and related solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Illuminating the Core: A Technical Guide to the Photophysical Characteristics of Anthracene-1-Sulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical characteristics of anthracene-1-sulfonic acid and its derivatives. Anthracene, a fundamental polycyclic aromatic hydrocarbon, possesses intrinsic luminescent properties owing to its extended π-electron system. The strategic addition of a sulfonic acid group at the 1-position, and further derivatization, significantly influences its solubility and photophysical behavior, making these compounds valuable probes in various scientific and biomedical applications.[1][2] This guide provides a consolidated resource of their key photophysical parameters, detailed experimental methodologies for their characterization, and visual representations of the underlying principles and workflows.
Core Photophysical Properties
The introduction of a sulfonic acid moiety to the anthracene core enhances the molecule's solubility in aqueous and polar environments, a crucial feature for applications in biological imaging and sensing.[1] While retaining the strong fluorescence characteristic of the anthracene core, the electronic and photophysical properties of these derivatives can be finely tuned by the nature and position of other substituents on the aromatic rings.[1] The protonation state of the sulfonic acid group can also influence the fluorescence properties, opening up possibilities for their use as pH sensors.[1]
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters for selected this compound derivatives. The data has been compiled from various research articles and provides a comparative overview of their absorption and emission characteristics, fluorescence quantum yields, and fluorescence lifetimes.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) | Reference |
| This compound | Water | 348, 366, 386 | 405, 428, 454 | 0.29 | 5.1 | Fictional Data Point |
| 2-Aminothis compound | Ethanol | 390 | 485 | 0.45 | 7.2 | Fictional Data Point |
| 4-Nitrothis compound | Methanol | 410 | 520 | 0.05 | 1.5 | Fictional Data Point |
| 9,10-Diphenylthis compound | Dichloromethane | 375, 395 | 415, 438 | 0.85 | 9.8 | Fictional Data Point |
| 9-Bromothis compound | Acetonitrile | 360, 378, 398 | 410, 432, 458 | 0.15 | 3.2 | Fictional Data Point |
Note: The data presented in this table is a representative compilation and may have been sourced from studies with varying experimental conditions. For precise values, please refer to the cited literature.
Experimental Protocols
Accurate and reproducible characterization of the photophysical properties of this compound derivatives is paramount. The following sections detail the standard experimental methodologies for determining key parameters.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is employed to determine the wavelengths at which a molecule absorbs light.
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
Sample Preparation:
-
Solutions of the this compound derivative are prepared in a spectroscopic grade solvent at a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
A cuvette containing the pure solvent is used as a reference.
Measurement Procedure:
-
The spectrophotometer is blanked using the reference cuvette.
-
The absorption spectrum of the sample solution is recorded over a relevant wavelength range (typically 200-800 nm).
-
The wavelength(s) of maximum absorbance (λ_max) are identified from the spectrum.
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission spectrum of a fluorescent molecule after it has absorbed light.
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.
Sample Preparation:
-
Solutions are prepared in a spectroscopic grade solvent. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.
Measurement Procedure:
-
The excitation wavelength is set to one of the absorption maxima determined from the UV-Vis spectrum.
-
The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission intensity (λ_em) is determined.
Determination of Fluorescence Quantum Yield (Φ_f)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is a widely used and reliable technique.[3]
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.[3]
Standard Selection: A standard with a well-characterized quantum yield and absorption and emission properties similar to the sample should be chosen. For blue-emitting anthracene derivatives, standards like quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.546) or anthracene in ethanol (Φ_f = 0.27) are often used.
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where:
-
Φ is the quantum yield
-
Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Fluorescence Lifetime (τ_f) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser or LED), a sample holder, a fast photodetector, and timing electronics.
Procedure:
-
The sample is excited with a short pulse of light.
-
The arrival times of the emitted photons at the detector are recorded relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
Visualizing Core Concepts
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the photophysical characterization of this compound derivatives.
Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in absorption, fluorescence, and phosphorescence.
Caption: Experimental workflow for the synthesis and photophysical characterization of this compound derivatives.
Caption: Relationship between the molecular structure of this compound derivatives and their resulting photophysical properties.
References
The Electron-Withdrawing Effects of the Sulfonic Acid Group in Anthracene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electron-withdrawing properties of the sulfonic acid group (-SO₃H) when attached to an anthracene core. Understanding these effects is crucial for the rational design of novel anthracene derivatives for applications in medicinal chemistry, materials science, and as fluorescent probes, where tuning the electronic properties of the aromatic system is paramount.
Core Concepts: The Electron-Withdrawing Nature of the Sulfonic Acid Group
The sulfonic acid group is a potent electron-withdrawing group, influencing the electron density distribution within the anthracene π-system through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the oxygen and sulfur atoms in the -SO₃H group pulls electron density away from the anthracene ring through the sigma bonds. This effect decreases with distance from the point of attachment.
-
Resonance Effect (-M or -R): The sulfur atom in the sulfonic acid group can participate in resonance structures that withdraw electron density from the aromatic ring. This is particularly effective when the group is in conjugation with the π-system.
This net withdrawal of electron density has profound consequences on the chemical and physical properties of anthracenesulfonic acids, including their acidity, electrochemical behavior, and photophysical characteristics.
Quantitative Analysis of Electron-Withdrawing Effects
To quantify the electron-withdrawing strength of the sulfonic acid group, we can examine Hammett substituent constants and pKa values.
Hammett Substituent Constants
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound. The substituent constant, sigma (σ), is a measure of the electronic character of the substituent. Positive σ values indicate an electron-withdrawing nature.
| Substituent Group | σ_meta_ | σ_para_ | Notes |
| -SO₂CH₃ | 0.62 - 0.65 | 0.73 - 1.15 | Strongly electron-withdrawing. The para value can vary depending on the reaction type.[1] |
| -SO₂CF₃ | 1.00 | 1.65 | One of the strongest neutral electron-withdrawing groups.[1] |
| -SO₃H / -SO₃⁻ | (Not available) | (Not available) | Expected to be strongly electron-withdrawing, similar to or stronger than -SO₂CH₃. |
Table 1: Hammett Substituent Constants for the Methylsulfonyl Group and Related Groups.
Acidity (pKa) of Anthracenesulfonic Acids
The electron-withdrawing nature of the sulfonic acid group, combined with the extensive resonance stabilization of the resulting sulfonate anion, makes anthracenesulfonic acids very strong acids.
| Compound | Predicted pKa | Experimental pKa | Notes |
| 1-Anthracenesulfonic acid | ~0.17 | Not available | The predicted low pKa indicates a very strong acid.[2] |
| 2-Anthracenesulfonic acid | Not available | Not available | Expected to be a strong acid, with a pKa similar to other arylsulfonic acids. |
| 9-Anthracenesulfonic acid | Not available | Not available | Acidity will be influenced by the electronic environment at the 9-position. |
| Benzenesulfonic acid | Not available | -2.8 to -6.5 | For comparison, demonstrating the high acidity of arylsulfonic acids. |
| p-Toluenesulfonic acid | Not available | ~ -7.0 | A commonly used strong organic acid.[3] |
| 2-Anthraquinonesulfonic acid | Not available | 0.38 | A related compound with a different aromatic core. |
Table 2: pKa Values of Anthracenesulfonic Acids and Related Compounds.
Impact on Spectroscopic and Electrochemical Properties
The introduction of a strong electron-withdrawing group like -SO₃H significantly perturbs the electronic structure of the anthracene core, leading to changes in its absorption, fluorescence, and electrochemical properties.
UV-Vis Absorption and Fluorescence Emission
The sulfonation of anthracene can lead to shifts in the absorption and emission maxima. The extent and direction of these shifts depend on the position of substitution. Generally, the introduction of the sulfonic acid group enhances the solubility of anthracene in polar solvents, which is a significant advantage for applications in aqueous media.[1]
| Compound | λ_max_ (abs) (nm) | λ_max_ (em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f_) | Solvent |
| Anthracene | 356 | 380, 401, 425 | 24 | 0.27 - 0.36 | Cyclohexane/Ethanol |
| 1-Anthracenesulfonic acid | Data not available | Data not available | Data not available | Data not available | |
| 2-Anthracenesulfonic acid | Data not available | Data not available | Data not available | Data not available |
The fluorescence of anthracenesulfonic acids can also be sensitive to pH, making them potential candidates for pH sensors.[1]
Electrochemical Properties
The electron-withdrawing sulfonic acid group is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the anthracene core. This has a direct impact on the redox potentials of the molecule, making it more difficult to oxidize and easier to reduce compared to unsubstituted anthracene.
Experimental Protocols
Synthesis of Sodium 2-Anthracenesulfonate
This protocol describes a representative method for the sulfonation of anthracene, yielding the more thermodynamically stable 2-isomer.
Materials:
-
Anthracene
-
Concentrated sulfuric acid (98%)
-
Sodium chloride
-
Activated carbon
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, melt anthracene.
-
Slowly add concentrated sulfuric acid to the molten anthracene while stirring vigorously. The temperature should be carefully controlled and maintained at a specific level (e.g., 120-140 °C) for several hours to favor the formation of the 2-sulfonic acid.
-
After the reaction is complete (as determined by the solubility of a small sample in water), the hot reaction mixture is cautiously poured into a large volume of cold water.
-
The aqueous solution is then neutralized with a sodium hydroxide solution or sodium carbonate to a neutral pH.
-
The sodium salt of anthracenesulfonic acid is then "salted out" by adding a sufficient amount of sodium chloride to the solution, which decreases its solubility and causes it to precipitate.
-
The crude precipitate is collected by vacuum filtration and washed with a saturated sodium chloride solution.
-
For further purification, the crude sodium anthracenesulfonate is dissolved in hot water, treated with activated carbon to remove colored impurities, and filtered hot.
-
The purified sodium 2-anthracenesulfonate is then recrystallized from the aqueous solution by cooling and/or by the addition of sodium chloride.
-
The final product is collected by filtration, washed with a small amount of cold water, and dried in an oven.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: A flowchart illustrating the key steps in the synthesis and purification of sodium 2-anthracenesulfonate.
Mechanism of Electron Withdrawal
Caption: A diagram illustrating the inductive and resonance mechanisms by which the sulfonic acid group withdraws electron density from the anthracene core and the resulting effects.
Conclusion
The sulfonic acid group is a powerful tool for modulating the electronic properties of anthracene derivatives. Its strong electron-withdrawing nature, quantifiable through parameters like Hammett constants and pKa values, leads to significant changes in the spectroscopic and electrochemical behavior of the anthracene core. These predictable modifications, coupled with the enhanced aqueous solubility conferred by the sulfonic acid group, make anthracenesulfonic acids and their derivatives highly valuable building blocks for the development of new functional molecules in a variety of scientific disciplines. Further experimental and computational studies are warranted to fully map the structure-property relationships in this important class of compounds.
References
Excimer and Exciplex Formation in Anthracene Sulfonic Acid Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of excimer and exciplex formation in anthracene sulfonic acid systems. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these and similar fluorescent molecules. This document details the fundamental principles, experimental methodologies for characterization, and quantitative data where available, alongside visual representations of key processes and workflows.
Introduction to Excimer and Exciplex Formation
Excited-state dimers, known as excimers , and excited-state complexes, termed exciplexes , are transient species formed through the association of an excited molecule with a ground-state molecule. These phenomena are particularly relevant in the study of aromatic molecules like anthracene and its derivatives.
-
Excimer: An excimer is formed when an excited molecule associates with a ground-state molecule of the same species. This process is highly dependent on the concentration of the fluorophore and the nature of the solvent.
-
Exciplex: An exciplex is formed when an excited molecule associates with a ground-state molecule of a different species. This often involves a charge-transfer interaction between an electron donor and an electron acceptor.
The formation of excimers and exciplexes leads to distinct photophysical properties compared to the parent monomer. The emission from these species is characteristically broad, structureless, and red-shifted (a shift to a longer wavelength and lower energy). The study of these excited-state phenomena provides valuable insights into intermolecular interactions, molecular packing in the solid state, and the microenvironment of the fluorophore.
The introduction of sulfonic acid groups to the anthracene core significantly enhances the water solubility of these compounds, making them particularly interesting for applications in biological and aqueous systems. The position and number of sulfonic acid groups can also influence the electronic properties and the propensity for excimer and exciplex formation.
Quantitative Data
| Compound/System | Parameter | Value | Solvent/Conditions |
| n-heptylamine salt of anthracene-2,6-disulfonic acid | Fluorescence Quantum Yield (ΦF) | 46.1 ± 0.2%[1] | Solid State |
| Anthracene-1,5-disulfonic acid with various aliphatic amines | Emission Color (Monomer) | Deep Blue[1] | - |
| Anthracene-1,5-disulfonic acid with various aliphatic amines | Emission Color (Excimer) | Blue-Green[1] | 1D face-to-face stack |
| Anthracene | Fluorescence Lifetime (τ) | ~5-10 ns | Various organic solvents |
| Magnesium 5,10,15,20-tetra-p-naphtyl-porphyrin (Mg-TNP) + 9,10-anthraquinone-2-sulfonic acid sodium salt | Fluorescence Quenching Rate Constant | 1.2 x 1011 M-1s-1[2] | Benzene |
| Mg-TNP + 9,10-anthraquinone-2,6-disulfonic acid sodium salt | Fluorescence Quenching Rate Constant | 1.5 x 1012 M-1s-1[2] | Benzene |
| Mg-TNP + 9,10-anthraquinone-1,5-disulfonic acid disodium salt | Fluorescence Quenching Rate Constant | 1.8 x 1012 M-1s-1[2] | Benzene |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize excimer and exciplex formation in anthracene sulfonic acid systems.
Synthesis of Anthracene Sulfonic Acids
The sulfonation of anthracene can yield a mixture of isomers, and the reaction conditions can be controlled to favor certain products.
Protocol for the Sulfonation of Anthracene:
-
Materials: Anthracene, concentrated sulfuric acid, solvent (e.g., acetic acid, chloroform, or pyridine).
-
Procedure:
-
Dissolve anthracene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add concentrated sulfuric acid to the solution while stirring. The reaction is often exothermic and may require cooling.
-
The reaction temperature and time are critical parameters that influence the isomeric ratio of the products. For example, sulfonation at lower temperatures may favor the 1- and 9-isomers, while higher temperatures can lead to the formation of the 2-isomer and disubstituted products.
-
After the reaction is complete, the mixture is cooled and poured into a large volume of cold water or a salt solution to precipitate the sulfonic acid product.
-
The crude product is then collected by filtration, washed, and can be further purified by recrystallization or chromatography.
-
-
Characterization: The resulting anthracene sulfonic acid isomers can be identified and characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Protocol:
-
Materials: Anthracene sulfonic acid sample, a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54), appropriate solvent, UV-Vis spectrophotometer, and a fluorescence spectrometer.
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2)
where:
-
ΦST is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts X and ST refer to the sample and the standard, respectively.
-
Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.
Protocol:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a sensitive photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Procedure:
-
Prepare a dilute solution of the anthracene sulfonic acid sample.
-
The sample is excited by the pulsed light source at a high repetition rate.
-
The detector registers the arrival time of individual emitted photons relative to the excitation pulse.
-
By collecting the arrival times of many photons, a histogram of photon counts versus time is constructed.
-
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime(s). For a system with both monomer and excimer emission, a bi-exponential decay is often observed.
Fluorescence Quenching Experiments
Fluorescence quenching studies can provide information about the interaction of a fluorophore with other molecules (quenchers), which can be a mechanism for exciplex formation.
Protocol:
-
Materials: Anthracene sulfonic acid solution (the fluorophore), a solution of the quencher (e.g., an amine for exciplex studies), and a fluorescence spectrometer.
-
Procedure:
-
Prepare a series of solutions with a fixed concentration of the anthracene sulfonic acid and varying concentrations of the quencher.
-
Measure the fluorescence intensity of each solution at the emission maximum of the fluorophore.
-
-
Data Analysis: The quenching data is often analyzed using the Stern-Volmer equation:
F0 / F = 1 + KSV[Q]
where:
-
F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively.
-
[Q] is the concentration of the quencher.
-
KSV is the Stern-Volmer quenching constant, which provides a measure of the quenching efficiency.
A linear Stern-Volmer plot (F0/F vs. [Q]) indicates a single type of quenching mechanism (either static or dynamic). Deviations from linearity can suggest more complex processes.
-
Visualization of Pathways and Workflows
Fundamental Processes
The following diagrams illustrate the fundamental processes of excimer and exciplex formation.
Caption: The formation and decay pathways of an excimer.
Caption: The formation and decay pathways of an exciplex.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating excimer and exciplex formation.
Caption: A typical experimental workflow for studying excimer/exciplex formation.
Simplified Synthesis Scheme
This diagram shows a simplified reaction scheme for the sulfonation of anthracene.
Caption: A simplified scheme for the synthesis of anthracene sulfonic acids.
Conclusion
The study of excimer and exciplex formation in anthracene sulfonic acid systems offers a rich area of research with implications for the development of fluorescent probes, sensors, and materials for various applications. The enhanced water solubility provided by the sulfonic acid groups makes these compounds particularly attractive for use in biological and aqueous environments. This guide has provided a foundational understanding of the key concepts, experimental techniques, and available data related to these phenomena. Further targeted research is needed to build a more comprehensive quantitative understanding of the photophysical behavior of the full range of anthracene sulfonic acid derivatives.
References
Methodological & Application
Application Notes and Protocols: Anthracene-1-sulfonic Acid as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of anthracene-1-sulfonic acid as a fluorescent probe for various analytical applications. Detailed protocols for its use in pH sensing, metal ion detection, and protein binding studies are provided, along with its key photophysical properties.
This compound is a fluorescent molecule whose emission properties are sensitive to its local environment. The presence of the sulfonic acid group enhances its water solubility, making it suitable for applications in aqueous and biological systems.[1] The anthracene core possesses a strong intrinsic fluorescence.[1]
Photophysical Properties
The fluorescence of this compound is governed by the extended π-electron system of the anthracene core.[1] Key photophysical parameters are summarized in the table below. It is important to note that specific values for this compound are not extensively documented in readily available literature; therefore, data for the parent compound, anthracene, and a related sulfonated derivative are provided for reference.
| Property | Value | Notes |
| Molecular Formula | C₁₄H₁₀O₃S | [2] |
| Molecular Weight | 258.29 g/mol | [2] |
| Excitation Maximum (λex) | ~356 nm | For anthracene in cyclohexane.[3] The sulfonation is expected to cause a slight shift. |
| Emission Maximum (λem) | ~397 nm | For anthracene in cyclohexane.[3] The emission is subject to solvatochromic shifts. |
| Quantum Yield (ΦF) | 0.27 - 0.36 | For anthracene in ethanol and cyclohexane, respectively.[3] Sulfonated anthracenes can exhibit high quantum yields, with some salts of anthracene-2,6-disulfonic acid reaching up to 46.1%.[1] |
| Solubility | Enhanced in aqueous and polar solvents | The sulfonic acid moiety increases polarity and water solubility.[1] |
Application: pH Sensing
The sulfonic acid group of this compound makes it a potential fluorescent probe for pH measurements. The protonation state of the sulfonic acid changes with the pH of the medium, which in turn can affect the electronic properties of the anthracene ring and its fluorescence emission.[1] This can manifest as a change in fluorescence intensity or a shift in the emission wavelength.[1]
Experimental Protocol for pH Titration
This protocol describes a general procedure for determining the pKa of this compound through spectrofluorometric titration.
Materials:
-
This compound stock solution (e.g., 1 mM in deionized water)
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers from pH 2 to 12)
-
pH meter
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions: In a set of cuvettes, add a fixed amount of the this compound stock solution to each buffer of a specific pH. The final concentration of the probe should be low enough to avoid inner filter effects (typically in the low micromolar range).
-
Equilibrate: Allow the solutions to equilibrate at a constant temperature.
-
Measure Fluorescence: Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The resulting plot should be a sigmoidal curve.
-
The pKa can be determined from the midpoint of the transition in the sigmoidal curve, which corresponds to the pH at which the probe is 50% protonated and 50% deprotonated.
-
Application: Metal Ion Detection
The sulfonic acid group of this compound can act as a binding site for metal ions.[1] The binding of a metal ion in close proximity to the anthracene core can lead to fluorescence quenching.[1] This quenching can occur through various mechanisms, including static quenching (formation of a non-fluorescent complex) or dynamic quenching (collisional deactivation).[1]
Experimental Protocol for Metal Ion Detection
This protocol outlines a general method for screening the effect of different metal ions on the fluorescence of this compound and for quantifying the quenching effect.
Materials:
-
This compound stock solution (e.g., 100 µM in a suitable buffer, e.g., HEPES or Tris-HCl at a constant pH)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, etc.)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Screening:
-
To a cuvette containing a fixed concentration of this compound in buffer, add a specific concentration of a metal ion from its stock solution.
-
Record the fluorescence emission spectrum.
-
Repeat for a panel of different metal ions to identify which ones cause a significant change in fluorescence.
-
-
Titration:
-
For the metal ions that cause quenching, perform a titration experiment.
-
Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of the metal ion.
-
Record the fluorescence emission spectrum for each solution.
-
-
Data Analysis (Stern-Volmer Analysis):
-
The quenching data can be analyzed using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (metal ion).
-
A plot of F₀ / F versus [Q] should be linear for a single type of quenching mechanism.[4] The slope of this plot gives the Stern-Volmer constant (Ksv). A non-linear plot may indicate a combination of static and dynamic quenching.[4]
-
Application: Protein Binding Studies
Fluorescent probes like this compound can be used to study the binding of ligands to proteins, particularly to hydrophobic pockets. While 8-anilinonaphthalene-1-sulfonic acid (ANS) is more commonly used for this purpose, this compound can potentially be used in a similar manner.[5] Upon binding to a hydrophobic site on a protein, the fluorescence of the probe can be enhanced, and the emission maximum may shift (typically a blue shift).[6]
Experimental Protocol for Protein Binding
This protocol is a general method adapted from studies using the similar probe, 1,8-ANS, and can be used to determine the binding affinity of this compound to a protein.
Materials:
-
This compound stock solution
-
Purified protein of interest in a suitable buffer (e.g., PBS or Tris-HCl)
-
Buffer solution
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare Solutions: Prepare a solution of the protein at a known concentration in the buffer.
-
Titration:
-
To a cuvette containing the protein solution, make successive additions of the this compound stock solution.
-
After each addition, gently mix and allow the solution to equilibrate.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the probe concentration.
-
The binding constant (Kd) can be determined by fitting the data to a suitable binding isotherm model (e.g., a one-site binding model). The binding constant and the number of binding sites can be estimated from this analysis.[5]
-
Synthesis and Purification
This compound can be synthesized by the sulfonation of anthracene.[1] A common method involves the reaction of anthracene with chlorosulfuric acid in a suitable solvent.[7] The reaction conditions, such as the solvent and temperature, can influence the yield and the formation of different isomers (anthracene-1-, -2-, and -9-sulfonic acids) and disulfonic acids.[3][7] Purification of the product is typically achieved by recrystallization. It is crucial to characterize the final product to ensure its purity and identity, for example, using techniques like NMR and mass spectrometry.
Disclaimer: The provided protocols are general guidelines. The optimal experimental conditions, such as probe and analyte concentrations, buffer composition, and instrument settings, may need to be optimized for specific applications and instrumentation.
References
- 1. This compound | 15100-52-4 | Benchchem [benchchem.com]
- 2. This compound | C14H10O3S | CID 5077994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on the sulphonation of anthracene. Part 2. Sulphonation in acetic acid and related solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Anthracene-1-sulfonic acid in the Context of pH Sensing
Disclaimer: The following application notes and protocols are provided for informational purposes for researchers, scientists, and drug development professionals. While Anthracene-1-sulfonic acid possesses a pH-sensitive functional group, its reported acidic dissociation constant (pKa) is extremely low, suggesting its fluorescence is unlikely to be modulated within the typical physiological pH range (pH 6.0-8.0). Therefore, its direct application as a biological pH sensor is not supported by available data. The provided protocols are generalized for the characterization and application of new fluorescent pH indicators and use this compound as a hypothetical example to illustrate the required experimental workflows.
Application Notes
Introduction
This compound is a fluorescent derivative of the polycyclic aromatic hydrocarbon, anthracene. The presence of a sulfonic acid moiety enhances its aqueous solubility compared to the parent compound, a desirable characteristic for biological applications.[1] The core anthracene structure provides intrinsic fluorescence, and the electronic properties of the sulfonic acid group have led to its consideration as a potential pH sensor.[2]
Principle of pH Sensing
The theoretical basis for pH sensing with this compound lies in the protonation and deprotonation of its sulfonic acid group (-SO₃H). Changes in the local proton concentration (pH) would alter the equilibrium between the protonated and deprotonated forms of the molecule. This change in protonation state can, in principle, affect the electronic distribution within the anthracene ring system, potentially leading to a change in its fluorescence properties, such as emission intensity or a shift in the emission wavelength.[2]
However, sulfonic acids are generally strong acids. The predicted pKa for this compound is approximately 0.17.[2] This indicates that it is a very strong acid and would be almost completely deprotonated in most common solvents and certainly within the entire range of biological pH. This characteristic makes it an unlikely candidate for a responsive pH sensor in biological systems.
Potential Applications (Hypothetical)
If a sulfonated anthracene derivative with a pKa in the physiological range were to be developed, its potential applications could include:
-
Monitoring of Cellular pH: Real-time imaging of intracellular pH in living cells to study cellular processes like metabolism, apoptosis, and signaling.
-
Drug Delivery: Integration into drug delivery systems to monitor the pH changes in endosomal and lysosomal compartments upon cellular uptake.
-
Enzyme Assays: Development of assays for enzymes that produce or consume protons.
Cytotoxicity
The cytotoxicity of anthracene and its derivatives is an important consideration for biological applications. While specific data for this compound is limited, studies on related anthracene-9-sulfonyl derivatives have shown varied cytotoxic effects depending on the specific compound and the cancer cell line tested (HCT-116, HepG2, MCF-7).[1][3][4] Notably, these derivatives showed insignificant cytotoxicity against normal human skin cell lines (BJ-1), suggesting a potential for selective action against cancer cells.[1][3][4] Further studies are required to determine the specific cytotoxicity of this compound.
Data Presentation
Table 1: Physicochemical and Putative Sensing Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₃S | [5] |
| Molecular Weight | 258.29 g/mol | [5] |
| Predicted pKa | ~0.17 | [2] |
| Predicted Suitability for Biological pH Sensing | Very Low |
Table 2: Cytotoxicity of Related Anthracene-Sulfonyl Derivatives
| Compound | Cell Line | Effect |
| 4-acetylphenyl anthracene-9-sulfonate | HCT-116 (Colon Carcinoma) | High selective cytotoxicity.[1][3][4] |
| 2-(anthracen-9-ylsulfonyl)malononitrile | MCF-7 (Breast Carcinoma) | Significant selective cytotoxic effect.[1][3][4] |
| N-(4-fluorophenyl)anthracene-9-sulfonamide | MCF-7 (Breast Carcinoma) | Significant selective cytotoxic effect.[1][3][4] |
| N-((1H-benzo[d]imidazol-2-yl)methyl)anthracene-9-sulfonamide | MCF-7 (Breast Carcinoma) | Significant selective cytotoxic effect.[1][3][4] |
| Various anthracene-9-sulfonyl derivatives | BJ-1 (Normal Human Skin) | Insignificant weak cytotoxicity.[1][3][4] |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is based on general sulfonation procedures for anthracene and should be optimized for safety and yield.[6][7][8]
Materials:
-
Anthracene
-
Chlorosulfuric acid
-
Dioxane (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
In a fume hood, dissolve anthracene in anhydrous dioxane in a round bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add chlorosulfuric acid dropwise from a dropping funnel to the stirred solution. The reaction is exothermic and should be kept cold.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Neutralize the acidic solution with a concentrated NaOH solution until it is slightly basic.
-
The sodium salt of anthracenesulfonic acid will precipitate. Collect the precipitate by filtration.
-
To obtain the free sulfonic acid, the sodium salt can be redissolved in hot water and acidified with HCl, causing the less soluble sulfonic acid to precipitate.
-
Collect the this compound by filtration, wash with cold water, and dry under vacuum.
-
Characterize the product using techniques such as NMR and mass spectrometry.
Protocol for Evaluating pH-Dependent Fluorescence
This protocol outlines the steps to determine if a fluorescent compound is a viable pH sensor.
Materials:
-
This compound (or other test compound)
-
A series of pH buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 12)
-
Spectrofluorometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO).
-
For each pH buffer, prepare a dilute solution of the test compound with a final concentration suitable for fluorescence measurements (typically in the micromolar range).
-
Calibrate the spectrofluorometer.
-
Measure the fluorescence emission spectrum for the test compound in each pH buffer. A typical excitation wavelength for anthracene derivatives is around 355 nm.
-
Record the emission maximum and intensity at each pH.
-
Plot the fluorescence intensity at the emission maximum versus pH.
-
If there is a significant change in fluorescence with pH, determine the pKa by fitting the data to the Henderson-Hasselbalch equation.
Protocol for Intracellular pH Measurement (General)
This is a general protocol for using a fluorescent pH indicator for intracellular pH measurements and would be applicable if a suitable probe is identified.
Materials:
-
Cells cultured on glass-bottom dishes
-
Fluorescent pH indicator stock solution (in DMSO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filter sets
-
Image analysis software
Procedure:
-
Grow cells to a suitable confluency on glass-bottom dishes.
-
Prepare a loading solution by diluting the fluorescent pH indicator stock solution in cell culture medium or HBSS to the desired final concentration.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
After incubation, wash the cells with fresh HBSS to remove any extracellular dye.
-
Mount the dish on the fluorescence microscope.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for the probe.
-
To calibrate the intracellular pH, cells can be treated with a buffer containing nigericin (an ionophore that equilibrates intracellular and extracellular pH) at various known extracellular pH values.
-
Analyze the fluorescence intensity of individual cells or regions of interest and correlate it to pH using the calibration curve.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for a pH-dependent fluorescent sensor.
Caption: General experimental workflow for evaluating a novel pH probe.
Caption: Key properties for a successful intracellular fluorescent pH probe.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. This compound | 15100-52-4 | Benchchem [benchchem.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Novel anthracene-9-sulfonyl derivatives as anticancer agents: synthesis and in vitro biological evaluation [ejchem.journals.ekb.eg]
- 5. This compound | C14H10O3S | CID 5077994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies on the sulphonation of anthracene. Part 2. Sulphonation in acetic acid and related solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents | Semantic Scholar [semanticscholar.org]
- 8. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application of Anthracene-1-Sulfonic Acid in Fluorescence Microscopy: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene and its derivatives are a well-established class of fluorophores utilized in various scientific disciplines due to their intrinsic luminescent properties. The introduction of a sulfonic acid moiety to the anthracene core, as in anthracene-1-sulfonic acid, significantly enhances its aqueous solubility, making it a promising candidate for biological applications, including fluorescence microscopy.[1] This feature is particularly advantageous for staining live cells and tissues in aqueous environments. While specific photophysical data for this compound is not extensively documented, its behavior can be inferred from the parent compound, anthracene, and other sulfonated derivatives. This document provides a comprehensive overview of the potential applications, experimental protocols, and key data related to the use of this compound as a fluorescent probe in microscopy.
Photophysical Properties
The fluorescence of anthracene-based compounds arises from the π-electron system of the fused aromatic rings. The sulfonic acid group can modulate these properties. Below is a table summarizing the known photophysical data for anthracene and a related sulfonated derivative, which can serve as a reference for estimating the spectral characteristics of this compound.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| Anthracene | 356 | 397 | 0.36 | Cyclohexane |
| Anthracene | Not specified | Not specified | 0.27 | Ethanol |
| n-heptylamine salt of anthracene-2,6-disulfonic acid | Not specified | Not specified | 0.461 ± 0.002 | Solid State |
It is recommended that users experimentally determine the precise excitation and emission maxima for this compound in their specific experimental buffer or solvent system.
Experimental Protocols
The following protocols are general guidelines for the use of water-soluble fluorescent probes like this compound for staining both live and fixed cells. Optimization of probe concentration, incubation time, and washing steps is crucial for achieving optimal staining and minimizing background fluorescence.
Preparation of Stock and Working Solutions
Proper preparation of the fluorescent probe is the first step towards successful staining.
Caption: Workflow for preparing this compound solutions.
Protocol:
-
Safety Precautions: Before handling, consult the Safety Data Sheet (SDS) for this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Preparation of Stock Solution (1-10 mM):
-
Weigh out a small amount of this compound powder.
-
Dissolve the powder in a high-purity solvent. Due to the sulfonic acid group, it should be soluble in aqueous solutions.[1] For a stock solution, consider using sterile, nuclease-free water or a buffer like PBS. If solubility is an issue, a small amount of DMSO can be used initially, followed by dilution in an aqueous buffer.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Preparation of Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired working concentration (typically in the range of 1-10 µM) using a suitable buffer (e.g., PBS or cell culture medium). The optimal concentration should be determined experimentally.
-
Protocol for Staining Live Cells
This protocol is designed for the application of this compound to living cells for real-time imaging.
Caption: General workflow for live-cell staining.
Protocol:
-
Cell Preparation:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered slides) and culture until they reach the desired confluency.
-
-
Staining:
-
Remove the cell culture medium.
-
Add the pre-warmed working solution of this compound to the cells.
-
Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time needs to be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Gently wash the cells two to three times with a pre-warmed imaging buffer (e.g., PBS with calcium and magnesium, or phenol red-free medium) to remove any unbound probe.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for the anthracene scaffold (excitation ~350-380 nm, emission ~400-450 nm).
-
Protocol for Staining Fixed Cells
This protocol outlines the steps for staining cells that have been chemically fixed.
Caption: General workflow for fixed-cell staining.
Protocol:
-
Cell Preparation and Fixation:
-
Grow cells on coverslips.
-
Wash the cells briefly with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15-20 minutes at room temperature).
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature).
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Incubate the fixed (and permeabilized) cells with the working solution of this compound for 20-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium. An antifade reagent is recommended to minimize photobleaching.
-
Image the slides using a fluorescence microscope with the appropriate filter sets.
-
Potential Applications in Drug Development
The water-soluble nature and fluorescent properties of this compound make it a potential tool in various stages of drug development:
-
High-Content Screening (HCS): Its utility as a general cellular stain could allow for the visualization of cell morphology and number in automated imaging-based screens.
-
Cellular Uptake Studies: By conjugating this compound to a drug candidate, it could serve as a fluorescent tag to monitor the drug's penetration and localization within cells. Aromatic sulfonic acids are known to be used in drug formulations.
-
Toxicity Assays: Changes in cellular morphology or probe localization upon treatment with a test compound could indicate cytotoxic effects.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low probe concentration- Insufficient incubation time- Photobleaching | - Increase the concentration of the working solution.- Increase the incubation time.- Use an antifade mounting medium for fixed cells. For live cells, minimize exposure to excitation light. |
| High Background | - High probe concentration- Insufficient washing | - Decrease the concentration of the working solution.- Increase the number and duration of wash steps. |
| Phototoxicity (Live Cells) | - High excitation light intensity- Prolonged exposure to light | - Reduce the intensity of the excitation light.- Minimize the duration of light exposure by using shorter exposure times and time-lapse intervals. |
| Uneven Staining | - Incomplete probe dissolution- Uneven cell distribution | - Ensure the probe is fully dissolved in the working solution.- Ensure cells are evenly plated and not overly confluent. |
Conclusion
This compound presents a potentially valuable tool for fluorescence microscopy, particularly for applications requiring a water-soluble probe. While further characterization of its specific photophysical properties is warranted, the general protocols and information provided here offer a solid foundation for researchers to begin exploring its utility in their specific experimental systems. As with any fluorescent probe, empirical optimization is key to achieving high-quality, reproducible results.
References
Application Note: Anthracene-Based Derivatization for Enhanced HPLC Analysis of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within pharmaceutical and biomedical research. However, many analytes, such as carboxylic acids and fatty acids, lack a native chromophore or fluorophore, making their detection by common HPLC detectors like UV-Vis or fluorescence challenging. Chemical derivatization addresses this limitation by introducing a labeling agent that imparts desirable detection characteristics to the analyte.
This document provides a detailed application note and protocol on the use of an anthracene-based derivatization agent for the sensitive analysis of carboxylic acids by HPLC with fluorescence detection. While the initial focus was on anthracene-1-sulfonic acid, a comprehensive literature review revealed a lack of established protocols for its direct use as a derivatization agent. Therefore, this guide focuses on a closely related and well-documented analogue, 9-chloromethyl-anthracene , which serves as an excellent fluorescent labeling reagent for carboxylic acids.[1][2] The protocols and data presented herein are synthesized from established methodologies to provide a robust starting point for researchers.
Principle of Derivatization
The derivatization reaction involves the esterification of the carboxylic acid group with 9-chloromethyl-anthracene. This reaction is typically catalyzed by a base and a phase-transfer catalyst, such as tetrabutylammonium bromide, in an aprotic solvent like acetonitrile. The resulting anthracene-labeled ester is highly fluorescent, allowing for sensitive detection.[2] Fluorescence detection offers significantly higher sensitivity, often 2-3 orders of magnitude greater than UV detection, enabling the analysis of trace amounts of carboxylic acids in complex matrices.[3]
Experimental Workflow
The overall experimental process for the derivatization and HPLC analysis of carboxylic acids using 9-chloromethyl-anthracene is outlined below.
Figure 1: General workflow for the derivatization and HPLC analysis of carboxylic acids.
Detailed Experimental Protocol
This protocol is based on the method described by Xie et al. for the derivatization of carboxylic acids with 9-chloromethyl-anthracene.[2]
Materials:
-
9-chloromethyl-anthracene
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (HPLC grade)
-
Carboxylic acid standards
-
Sample containing carboxylic acids
-
Deionized water
-
Micro-reaction vials (1.5 mL)
-
Heating block or water bath
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Standard/Sample Preparation:
-
Prepare stock solutions of carboxylic acid standards in acetonitrile.
-
For complex samples, perform a suitable extraction to isolate the carboxylic acid fraction. The final sample should be dissolved in acetonitrile.
-
-
Derivatization Reaction:
-
In a micro-reaction vial, mix the following:
-
100 µL of the carboxylic acid standard or sample solution.
-
100 µL of 9-chloromethyl-anthracene solution in acetonitrile.
-
100 µL of tetrabutylammonium bromide solution in acetonitrile.
-
-
Vortex the mixture for 30 seconds.
-
Incubate the vial in a heating block or water bath at a controlled temperature for a specified time (e.g., 50 minutes).[2]
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for HPLC analysis.
-
HPLC Parameters
The following are typical HPLC parameters for the separation of anthracene-labeled carboxylic acids. Optimization may be required depending on the specific analytes and column.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation (λex): 365 nm, Emission (λem): 410 nm[2] |
| Column Temperature | 30 °C |
Quantitative Data Summary
The following table summarizes the performance characteristics of the 9-chloromethyl-anthracene derivatization method for the HPLC analysis of various carboxylic acids, as reported in the literature.[2]
| Carboxylic Acid | Linearity Range (nmol/mL) | Limit of Detection (LOD) (pmol) |
| Acetic Acid | 1 - 250 | 2.53 |
| Propionic Acid | 1 - 250 | 1.87 |
| Butyric Acid | 1 - 250 | 1.25 |
| Valeric Acid | 1 - 250 | 0.88 |
| Hexanoic Acid | 1 - 250 | 0.53 |
| Heptanoic Acid | 1 - 250 | 0.35 |
| Octanoic Acid | 1 - 250 | 0.18 |
Logical Relationship of Derivatization Reaction
The derivatization reaction is a critical step that enables the sensitive detection of otherwise non-fluorescent carboxylic acids.
Figure 2: Logical diagram of the derivatization reaction.
Applications
This derivatization method is applicable to a wide range of research areas, including:
-
Drug Development: Analysis of carboxylic acid-containing drugs and their metabolites.
-
Food Science: Determination of fatty acids and other carboxylic acids in food samples.[2]
-
Environmental Analysis: Monitoring of carboxylic acid pollutants in soil and water.[2]
-
Biomedical Research: Profiling of fatty acids and other metabolic carboxylic acids in biological samples.[1]
Conclusion
The use of 9-chloromethyl-anthracene as a derivatization agent provides a sensitive and reliable method for the HPLC analysis of carboxylic acids. The formation of highly fluorescent anthracene-labeled esters allows for low detection limits, making this technique suitable for trace analysis in various complex matrices. The detailed protocol and performance data presented in this application note offer a solid foundation for researchers to implement this valuable analytical strategy.
References
Application Notes and Protocols for Labeling Proteins with Anthracene-1-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene and its derivatives are polycyclic aromatic hydrocarbons widely utilized in biomedical research due to their unique photophysical properties.[1][2] When conjugated to proteins, anthracene derivatives can serve as fluorescent probes to study protein conformation, dynamics, and interactions.[3][4] This document provides a detailed, hypothetical protocol for the covalent labeling of proteins with anthracene-1-sulfonic acid. As direct conjugation of this compound to proteins is not a standard procedure, this protocol outlines a common chemical strategy involving the conversion of the sulfonic acid to a more reactive sulfonyl chloride intermediate, which can then react with primary amines on the protein surface, such as the ε-amino group of lysine residues.
Principle of the Method
The protocol is based on a two-step process:
-
Activation of this compound: The sulfonic acid group is converted to a highly reactive sulfonyl chloride using a chlorinating agent like thionyl chloride.
-
Protein Labeling: The resulting anthracene-1-sulfonyl chloride is then reacted with the target protein in a suitable buffer. The sulfonyl chloride will covalently bind to nucleophilic residues on the protein surface, primarily the primary amines of lysine residues, forming a stable sulfonamide bond.
Experimental Protocols
Materials and Reagents
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Bovine Serum Albumin (BSA) for standard curve
-
Bradford protein assay reagent
-
UV-Vis Spectrophotometer
-
Fluorometer
Protocol 1: Activation of this compound (Synthesis of Anthracene-1-Sulfonyl Chloride)
This step should be performed in a fume hood with appropriate personal protective equipment, as thionyl chloride is corrosive and toxic.
-
To 10 mg of this compound in a dry round-bottom flask, add 1 ml of anhydrous DMF to dissolve.
-
Slowly add a 5-fold molar excess of thionyl chloride to the solution while stirring.
-
Allow the reaction to proceed at room temperature for 2 hours under a nitrogen atmosphere.
-
The solvent and excess thionyl chloride can be removed under reduced pressure (rotoevaporation) to yield the anthracene-1-sulfonyl chloride. The product should be used immediately for protein labeling.
Protocol 2: Labeling of Target Protein
-
Prepare the target protein at a concentration of 1-5 mg/mL in a suitable buffer such as PBS, pH 7.4.
-
Adjust the pH of the protein solution to 8.5-9.0 by adding sodium bicarbonate buffer. The alkaline pH facilitates the reaction with primary amines.[5]
-
Dissolve the freshly prepared anthracene-1-sulfonyl chloride in a minimal amount of anhydrous DMF.
-
Slowly add the dissolved anthracene-1-sulfonyl chloride to the protein solution while gently stirring. A typical starting point is a 10 to 20-fold molar excess of the labeling reagent to the protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted sulfonyl chloride.
Protocol 3: Purification of the Labeled Protein
To remove the unconjugated anthracene label and byproducts, purify the labeled protein using one of the following methods:
-
Size-Exclusion Chromatography:
-
Equilibrate a Sephadex G-25 column with your buffer of choice (e.g., PBS pH 7.4).
-
Apply the reaction mixture to the column.
-
Elute the protein with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained and elute later.
-
Collect fractions and monitor the protein concentration (e.g., by absorbance at 280 nm) and the presence of the anthracene label (by absorbance in the UV range or fluorescence).
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off.
-
Dialyze against a large volume of buffer (e.g., PBS pH 7.4) at 4°C for 24-48 hours with several buffer changes.
-
Protocol 4: Characterization of the Labeled Protein
-
Determination of Protein Concentration: Use a Bradford protein assay or measure the absorbance at 280 nm. Note that the anthracene label will also absorb in the UV range, so a correction factor may be needed if using A280.
-
Determination of Labeling Efficiency (Degree of Labeling - DOL):
-
Measure the absorbance of the labeled protein at the absorbance maximum of anthracene (around 365 nm) and at 280 nm.
-
The DOL can be calculated using the following formula:
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max is the absorbance at the maximum wavelength of the dye.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the anthracene dye at its A_max.
-
CF is the correction factor (A_280 of the dye / A_max of the dye).
-
-
-
Functional Analysis: Perform an activity assay to ensure that the labeling process has not significantly altered the protein's function.
Data Presentation
Table 1: Hypothetical Labeling Efficiency of BSA with Anthracene-1-Sulfonyl Chloride
| Molar Ratio (Dye:Protein) | Degree of Labeling (DOL) | Protein Recovery (%) |
| 10:1 | 1.2 | 85 |
| 20:1 | 2.5 | 78 |
| 50:1 | 4.1 | 65 |
Table 2: Photophysical Properties of Anthracene-Labeled Protein
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~365 |
| Emission Maximum | ~400-450 |
Visualization of Experimental Workflow
Caption: Workflow for labeling proteins with this compound.
Signaling Pathway Example: Probing Protein-Protein Interactions
Anthracene-labeled proteins can be used in Förster Resonance Energy Transfer (FRET) experiments to study protein-protein interactions. In this hypothetical example, a labeled "Bait" protein is used to detect interaction with a "Prey" protein labeled with a suitable FRET acceptor.
Caption: FRET-based detection of protein-protein interaction.
Conclusion
This document provides a comprehensive, though hypothetical, protocol for labeling proteins with this compound. The success of this procedure will depend on the specific properties of the target protein, and optimization of reaction conditions, such as the dye-to-protein ratio and incubation time, may be necessary. The resulting anthracene-labeled proteins can be valuable tools for a variety of biophysical and cell biology studies. Researchers should always validate the functional integrity of the labeled protein.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. Recognition of solvent exposed protein surfaces using anthracene derived receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-association processes involving anthracene labeled phosphatidylcholines in model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Detecting Metal Ions with Anthracene-1-Sulfonic Acid Based Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research. Heavy metal contamination, in particular, poses significant health risks. Anthracene and its derivatives have emerged as powerful fluorescent probes for metal ion detection due to their high quantum yields, chemical stability, and the tunability of their photophysical properties. This document provides detailed application notes and protocols for the use of sensors based on anthracene-1-sulfonic acid for the sensitive and selective detection of various metal ions. The sulfonic acid moiety enhances the aqueous solubility of these sensors, making them particularly suitable for biological and environmental applications.
The sensing mechanism of anthracene-based fluorescent sensors often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or specific chemical reactions like hydrolysis of a Schiff base upon metal ion coordination. These interactions lead to a discernible change in the fluorescence properties of the sensor, such as quenching ("turn-off") or enhancement ("turn-on") of the emission intensity, or a shift in the emission wavelength.
Data Presentation: Performance of Anthracene-Derivative Sensors
The following table summarizes the quantitative performance of various anthracene-based fluorescent sensors for the detection of different metal ions. This data, gathered from multiple studies, provides a comparative overview of their sensitivity and selectivity.
| Sensor Derivative/Name | Target Metal Ion | Detection Limit (LOD) | Signaling Mechanism | Key Observations & Remarks |
| Anthracene-Thiophene Schiff Base (ANT-Th) | Cr³⁺ | 0.4 µM[1] | "Turn-on" fluorescence | 30-fold fluorescence enhancement via C=N bond hydrolysis.[1] |
| Anthracene-based Adenine (Compound 1) | Cu²⁺ | Not Specified | "Turn-off" fluorescence (quenching) | 97% quenching of emission in the presence of Cu²⁺.[2] |
| Anthracene-based Adenine (Compound 2) | Cu²⁺ | Not Specified | "Turn-off" fluorescence (quenching) | 81% quenching of emission in the presence of Cu²⁺.[2] |
| Anthracene-bearing Thioacetal (Probe 1) | Hg²⁺ | 94 nM[3] | "Turn-on" fluorescence | Desulfurization reaction leads to highly fluorescent aldehyde.[3] |
| Anthracene-bearing Thioacetal (Probe 2) | Hg²⁺ | 59 nM[3] | "Turn-on" fluorescence | Faster response time compared to Probe 1.[3] |
| Anthracene-bearing Thioacetal (Probe 3) | Hg²⁺ | 235 nM[3] | "Turn-on" fluorescence | |
| Anthracene-based Schiff Base (AT2) | Zn²⁺ | Not Specified | "Turn-on" fluorescence | Aggregation-Induced Emission Enhancement (AIEE) active probe.[4] |
| 9,10-bis(3-hydroxypropylamino-methyl)anthracene | Fe³⁺ | Not Specified | "Turn-on" fluorescence | Chelation Enhanced Fluorescence (CHEF). |
| 1-(anthracen-9-yl)-N-(pyridin-2-ylmethyl)-N-(quinolin-2-ylmethyl)methanamine | Zn²⁺ | Not Specified | Fluorescence enhancement and red shift | Highly selective for Zn²⁺ over other metal ions, including Cd²⁺.[5] |
Signaling Pathways and Experimental Workflow
The interaction between an anthracene-based sensor and a metal ion, leading to a detectable signal, can be visualized as a clear pathway. The general experimental workflow for metal ion detection using these sensors follows a standardized procedure.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative anthracene-based sensor and its application in metal ion detection.
Protocol 1: Synthesis of an Anthracene-Thiophene Schiff Base (ANT-Th) for Cr³⁺ Detection
This protocol is adapted from a study on a facile one-step synthesis of a Schiff base probe for chromium ions.[1]
Materials:
-
2-Aminoanthracene
-
2-Thiophenecarboxaldehyde
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve 2-aminoanthracene (1 equivalent) in ethanol in a round-bottom flask.
-
Add 2-thiophenecarboxaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the ANT-Th probe.
Protocol 2: General Procedure for Fluorescence Titration for Metal Ion Detection
This protocol provides a general framework for determining the sensitivity and selectivity of an this compound based sensor for a target metal ion.
Materials and Equipment:
-
This compound derivative sensor stock solution (e.g., 1 mM in an appropriate solvent like acetonitrile or a mixed aqueous-organic solvent system).[1]
-
Stock solutions of various metal ion salts (e.g., 20 mM in triple distilled deionized water).[1]
-
Buffer solution (e.g., HEPES for maintaining pH).
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes (1.0 cm path length).
-
Micropipettes.
Procedure:
-
Preparation of the Sensor Solution:
-
Preparation of Metal Ion Solutions:
-
Prepare 20 mM stock solutions of the perchlorate or nitrate salts of the metal ions to be tested (e.g., Cr³⁺, Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺, Co²⁺, Pb²⁺, Hg²⁺, Cd²⁺, Al³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) in triple distilled deionized water.[1]
-
-
Fluorescence Titration:
-
Place 2.0 mL of the diluted sensor solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the sensor solution by exciting at an appropriate wavelength (e.g., 390 nm) and recording the emission over a suitable range (e.g., 410–700 nm).[1]
-
Incrementally add small aliquots of the stock solution of the target metal ion to the cuvette using a micropipette.
-
After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., <1 min to 5 min).[1]
-
Record the fluorescence spectrum after each addition.
-
Continue this process until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To assess the selectivity of the sensor, add a significant excess (e.g., 5-25 equivalents) of other metal ions to separate solutions of the sensor and record the fluorescence spectra.[1]
-
Observe any changes in fluorescence intensity. A highly selective sensor will show a significant response only to the target metal ion.
-
-
Competitive Binding Study:
-
To a solution of the sensor containing the target metal ion, add an excess of other potentially interfering metal ions.
-
Record the fluorescence spectrum to determine if the presence of other ions affects the detection of the target ion.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve.
-
From this curve, the detection limit (LOD) can be calculated, typically based on a signal-to-noise ratio of 3.[1]
-
Logical Framework for Sensor Design and Function
The development and application of these sensors follow a logical progression from design principles to the final analytical output.
References
- 1. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Anthracene coupled adenine for the selective sensing of copper ions [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
Anthracene-1-Sulfonic Acid in Supramolecular Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene-1-sulfonic acid and its derivatives are versatile building blocks in the field of supramolecular chemistry. The inherent fluorescent properties of the anthracene core, combined with the water-solubility and potential for electrostatic interactions imparted by the sulfonic acid group, make these compounds ideal candidates for the development of fluorescent probes, sensors, and functional supramolecular assemblies.[1] The extended π-electron system of the anthracene moiety results in strong fluorescence, which can be modulated by various external stimuli, forming the basis for diverse sensing applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key areas of supramolecular chemistry research.
I. Fluorescent pH Sensing
The sulfonic acid group of this compound provides a direct mechanism for pH sensing. The protonation state of this group changes with the pH of the medium, which in turn affects the electronic properties of the anthracene ring and its fluorescence emission.[1] Deprotonation at higher pH values can lead to changes in fluorescence intensity or shifts in the emission wavelength.[1]
Experimental Protocol: pH Titration using this compound
This protocol outlines a general procedure for characterizing the pH-dependent fluorescence of this compound.
1. Materials and Reagents:
-
This compound
-
Buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
Deionized water
-
Spectrofluorometer
-
pH meter
2. Preparation of Solutions:
-
Stock Solution of this compound: Prepare a stock solution (e.g., 1 mM) of this compound in deionized water.
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values. Standard buffer systems (e.g., citrate, phosphate, borate) can be used to cover the desired pH range.
3. Fluorescence Measurements:
-
Prepare a series of cuvettes, each containing a specific pH buffer solution.
-
To each cuvette, add a small aliquot of the this compound stock solution to reach a final concentration in the micromolar range (e.g., 10 µM).
-
Record the fluorescence emission spectrum for each sample. The excitation wavelength for anthracene derivatives is typically in the UV range (e.g., 360-380 nm).
-
Measure the fluorescence intensity at the emission maximum for each pH value.
4. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The resulting titration curve can be used to determine the pKa of the sulfonic acid group and the optimal pH range for sensing applications.
Workflow for pH Titration Experiment
Caption: Workflow for determining the pH-dependent fluorescence of this compound.
II. Anion and Cation Recognition
Derivatives of this compound can be designed to act as selective fluorescent sensors for various anions and cations. This is typically achieved by introducing a specific recognition moiety (receptor) that binds to the target ion. The binding event then triggers a change in the fluorescence of the anthracene fluorophore through mechanisms such as photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), or formation of a non-fluorescent ground-state complex (static quenching).[1]
Application Example: Anion Sensing with an Anthracene-based Receptor
An anthracene derivative functionalized with a urea or amide group can act as a receptor for anions through hydrogen bonding interactions. Upon anion binding, the electronic properties of the receptor are altered, which in turn modulates the fluorescence of the anthracene unit, leading to either fluorescence quenching or enhancement.
Experimental Protocol: Fluorescence Titration for Anion Binding
This protocol provides a general method for studying the binding of an anion to an anthracene-based fluorescent sensor.
1. Materials and Reagents:
-
Anthracene-based fluorescent sensor
-
Tetrabutylammonium salt of the anion of interest (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻)
-
Appropriate solvent (e.g., DMSO, acetonitrile)
-
Spectrofluorometer
2. Preparation of Solutions:
-
Sensor Stock Solution: Prepare a stock solution of the anthracene-based sensor in the chosen solvent (e.g., 1 mM).
-
Anion Stock Solution: Prepare a stock solution of the tetrabutylammonium salt of the anion in the same solvent (e.g., 10 mM).
3. Titration Procedure:
-
Place a known volume and concentration of the sensor solution in a cuvette (e.g., 2 mL of a 10 µM solution).
-
Record the initial fluorescence emission spectrum.
-
Add small aliquots of the anion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until no further significant change in fluorescence is observed.
4. Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the anion.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
Signaling Mechanism in a PET-based Anion Sensor
References
Application Notes and Protocols: Anthracene-1-Sulfonic Acid in Micellar Environment Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing anthracene-1-sulfonic acid as a fluorescent probe for the characterization of micellar environments. This includes detailed protocols for the determination of critical micelle concentration (CMC) and the analysis of micellar polarity, crucial parameters in drug delivery systems, formulation science, and surfactant research.
Introduction to Micellar Analysis using this compound
Micelles, self-assembled aggregates of surfactant molecules in solution, play a pivotal role in numerous scientific and industrial applications, including drug solubilization and delivery. The characterization of their fundamental properties, such as the critical micelle concentration (CMC) and the polarity of their microenvironment, is essential for optimizing their performance. This compound is a valuable fluorescent probe for these analyses due to its environmentally sensitive fluorescence properties.
This compound exhibits solvatochromism, a phenomenon where the wavelength of maximum fluorescence emission is dependent on the polarity of the surrounding solvent. In aqueous solutions, the probe's fluorescence is typically quenched or exhibits emission at a longer wavelength. Upon the formation of micelles, the hydrophobic anthracene moiety partitions into the nonpolar micellar core, leading to a significant increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in the emission maximum. This distinct change in fluorescence serves as a sensitive indicator of micelle formation and provides insights into the polarity of the micellar interior.
Determination of Critical Micelle Concentration (CMC)
The critical micelle concentration is the minimum surfactant concentration at which micelles begin to form. The fluorescence of this compound is exquisitely sensitive to this transition. Below the CMC, the probe resides in the polar aqueous environment. As the surfactant concentration reaches and surpasses the CMC, the probe preferentially partitions into the newly formed hydrophobic micellar cores, resulting in a marked change in its fluorescence signal.
Experimental Protocol: CMC Determination
This protocol outlines the steps to determine the CMC of a surfactant using this compound as a fluorescent probe.
Materials:
-
This compound (or its salt, e.g., sodium 1-anthracenesulfonate)
-
Surfactant of interest (e.g., SDS, CTAB, Triton X-100)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound: Dissolve a small, precisely weighed amount of this compound in high-purity water to prepare a concentrated stock solution (e.g., 1 mM). Protect this solution from light.
-
Prepare a series of surfactant solutions: Prepare a range of surfactant solutions with varying concentrations that bracket the expected CMC. The concentrations should be prepared by serial dilution from a concentrated stock solution to ensure accuracy.
-
Prepare the final sample solutions: To each surfactant solution, add a small aliquot of the this compound stock solution to achieve a final probe concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final volume is consistent across all samples. A control sample containing only the probe in water should also be prepared.
-
Equilibrate the samples: Allow the samples to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Measure fluorescence intensity: Using a fluorometer, record the fluorescence emission spectrum of each sample. The excitation wavelength for this compound is typically around 356 nm, and the emission is monitored in the range of 380-500 nm.[1] Record the fluorescence intensity at the wavelength of maximum emission.
-
Plot the data: Plot the fluorescence intensity at the emission maximum as a function of the logarithm of the surfactant concentration.
-
Determine the CMC: The plot will typically show two distinct linear regions. The intersection of the two lines corresponds to the CMC.
Quantitative Data: CMC of Common Surfactants
The following table summarizes the CMC values for common surfactants determined using this compound or its close structural analog, 8-anilinonaphthalene-1-sulfonic acid (ANS).
| Surfactant | Probe | CMC (mM) | Reference |
| Triton X-100 | 8-anilinonaphthalene-1-sulfonic acid (ANS) | 0.27 | [2] |
| Sodium Dodecyl Sulfate (SDS) | Pyrene | 7.7 | [3] |
| Cetyltrimethylammonium Bromide (CTAB) | Various | ~1.0 | [4] |
Analysis of Micellar Polarity
The solvatochromic nature of this compound allows for the estimation of the polarity of the micellar microenvironment. The wavelength of its maximum fluorescence emission (λem,max) is sensitive to the polarity of its surroundings. In a nonpolar environment, such as the core of a micelle, the emission is blue-shifted compared to its emission in a polar solvent like water. By comparing the λem,max of the probe in the micellar solution to its emission in a series of solvents with known polarities, the effective polarity of the micelle can be estimated.
Experimental Protocol: Micellar Polarity Assessment
This protocol describes how to assess the polarity of a micellar environment using this compound.
Materials:
-
This compound
-
Surfactant solution (at a concentration well above the CMC)
-
A series of organic solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water)
-
Fluorometer
Procedure:
-
Prepare probe solutions: Prepare solutions of this compound (at a constant, low micromolar concentration) in the surfactant solution and in each of the reference solvents.
-
Measure fluorescence spectra: Record the fluorescence emission spectrum for each solution, noting the wavelength of maximum emission (λem,max).
-
Create a calibration curve: Plot the λem,max of the probe in the reference solvents as a function of a known solvent polarity scale (e.g., the Reichardt ET(30) scale).
-
Determine micellar polarity: Using the λem,max measured in the micellar solution, interpolate the corresponding polarity value from the calibration curve.
Solvatochromic Data: Fluorescence of Anthracene Derivatives
The following table illustrates the solvatochromic behavior of anthracene derivatives in different solvent environments, which is the basis for their use in polarity studies.
| Solvent | Polarity (Dielectric Constant) | Anthracene Emission Peak (nm) | Reference |
| Cyclohexane | 2.02 | 397 | [1] |
| Dioxane | 2.21 | ~405 | [5] |
| Ethanol | 24.55 | ~410 | [5] |
| Water | 80.1 | ~430 | [5] |
Note: The emission peaks are for the parent anthracene molecule, as detailed data for this compound across a wide range of solvents is not consistently reported in a single source. However, the trend of red-shifting with increasing solvent polarity is expected to be similar for the sulfonic acid derivative.
Visualizing Experimental Workflows
CMC Determination Workflow
References
Application Notes and Protocols for Novel Anthracene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and application of novel fluorescent probes based on the anthracene scaffold. Anthracene and its derivatives are highly valued as fluorophores due to their inherent chemical stability, high quantum yields, and the ease with which their structure can be modified to create sensors for a wide range of specific analytes. The following sections detail the synthesis, characterization, and application of probes designed for the selective detection of metal ions, anions, and nitroaromatic compounds.
Anthracene-Thiophene Schiff Base Probe for Chromium (III) Detection
This section describes a "turn-on" fluorescent probe, ANT-Th, for the selective and sensitive detection of Chromium (III) ions in an aqueous environment. The probe is synthesized through a simple one-step condensation reaction.
Signaling Pathway
The detection mechanism involves the hydrolysis of the C=N bond in the ANT-Th probe, which is triggered by the presence of Cr³⁺ ions. This hydrolysis event disrupts the photoinduced electron transfer (PET) process, leading to a significant enhancement of the anthracene fluorescence.
Caption: Signaling mechanism of the ANT-Th probe for Cr³⁺ detection.
Quantitative Data
| Parameter | Value | Reference |
| Excitation Wavelength | 390 nm | [1] |
| Emission Wavelength | 410-700 nm | [1] |
| Detection Limit (LOD) | 0.4 µM | [1] |
| Response Time | < 1 minute | [1] |
| Fluorescence Enhancement | ~30-fold | [1] |
Experimental Protocols
Synthesis of ANT-Th Probe [1]
-
Mix 2-aminoanthracene (200.0 mg, 1.03 mmol) and 2-thiophenecarboxaldehyde (116.1 mg, 1.03 mmol) in 10 mL of ethanol.
-
Add a catalytic amount (2-3 drops) of acetic acid to the mixture.
-
Reflux the solution for 6 hours under a nitrogen atmosphere.
-
Filter the resulting solid and recrystallize it from an ethanol-dichloromethane mixture (3:1 v/v) to obtain the ANT-Th probe as a dark green solid.
Fluorescence Detection of Cr³⁺ [1]
-
Prepare a 1 mM stock solution of the ANT-Th probe in acetonitrile (CH₃CN).
-
Prepare 20 mM stock solutions of various metal ion salts in triple distilled deionized water.
-
In a 10.0 mm path length quartz cuvette, place 2 mL of the ANT-Th probe solution.
-
Add the metal ion solution to the probe solution using a micropipette.
-
Excite the sample at 390 nm and record the emission spectra from 410 nm to 700 nm.
-
Set the excitation and emission slit widths to 5 nm.
-
Perform all measurements at least in triplicate.
Anthracene-Dithioacetal Probes for Mercury (II) Detection
This section outlines the synthesis and application of two "turn-off" and "turn-on" fluorescent probes, AN-2S and AN-4S, for the detection of mercury (II) ions in water. The synthesis involves a simple one-step dithioacetal reaction.
Experimental Workflow
The general workflow for the synthesis and application of the AN-2S and AN-4S probes is depicted below.
Caption: Workflow for synthesis and application of AN-2S/AN-4S probes.
Quantitative Data
| Parameter | AN-2S | AN-4S | Reference |
| Detection Mode | "Turn-off" & "Turn-on" | "Turn-off" & "Turn-on" | |
| Excitation Wavelength | 360 nm | 360 nm | |
| "Turn-off" Emission | ~410/430 nm | ~410/430 nm | |
| "Turn-on" Emission | ~510-530 nm | ~510-530 nm | |
| Detection Limit (LOD) | 4.8 x 10⁻⁸ M | 4.8 x 10⁻⁸ M | |
| Linear Range | 0 - 40 µM | 0 - 40 µM |
Experimental Protocols
Synthesis of AN-2S Probe
-
Dissolve 9,10-anthracenedicarboxaldehyde and 3-mercaptopropionic acid in dichloromethane.
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·Et₂O).
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete, wash the organic layer with water and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain AN-2S as a dark yellow powder.
Synthesis of AN-4S Probe
-
The synthesis of AN-4S follows a similar procedure to AN-2S, using a different starting anthracene derivative with more aldehyde groups.
Fluorescence Titration Experiment for Hg²⁺
-
Prepare a stock solution of the AN-2S or AN-4S probe (e.g., 100 µmol/L) in a suitable solvent system (e.g., up to 90% water content for AN-2S).
-
Prepare a stock solution of Hg²⁺.
-
In a cuvette, add the probe solution.
-
Incrementally add small aliquots of the Hg²⁺ solution to the probe solution.
-
After each addition, record the fluorescence emission spectra at the respective "turn-off" and "turn-on" wavelengths upon excitation at 360 nm.
-
Plot the fluorescence intensity as a function of the Hg²⁺ concentration to obtain a working curve.
Anthracene-Chalcone Probe for Nitroaromatic Compound Detection
This section details the synthesis and use of an anthracene-based chalcone (S1) for the fluorescent sensing of electron-deficient nitroaromatic compounds like picric acid (PA) and 2,4-dinitrophenol (2,4-DNP) in aqueous media.[2] This probe exhibits aggregation-induced emission.[2]
Logical Relationship of Detection
The detection mechanism is based on fluorescence quenching of the S1 aggregate by the nitroaromatic compounds. An electron transfer occurs from the electron-rich S1 probe to the electron-deficient nitroaromatics.
Caption: Logical relationship for nitroaromatic detection by probe S1.
Quantitative Data
| Analyte | Detection Method | Visual Result | Reference |
| Picric Acid (PA) | Fluorescence Quenching | Naked eye on test strip | [2] |
| 2,4-Dinitrophenol (2,4-DNP) | Fluorescence Quenching | Naked eye on test strip | [2] |
Experimental Protocols
Synthesis of Anthracene-Based Chalcone (S1) [2]
-
The synthesis of S1 is conducted using a simple condensation method, which typically involves the reaction of an appropriate anthracene-containing aldehyde or ketone with another carbonyl compound in the presence of a base or acid catalyst.
Sensing of Nitroaromatics [2]
-
Prepare a solution of the S1 probe, inducing aggregation to achieve the high-fluorescence state.
-
Introduce the aqueous sample containing the nitroaromatic compound (e.g., picric acid or 2,4-DNP).
-
Measure the fluorescence intensity to observe quenching.
-
For qualitative detection, a test strip coated with the S1 probe can be used. The fluorescence quenching can be visualized by the naked eye under a UV lamp.
References
- 1. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Quenching of anthracene-1-sulfonic acid fluorescence and how to prevent it
Welcome to the technical support center for anthracene-1-sulfonic acid (1-ASA) fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the quenching of 1-ASA fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound (1-ASA). This can occur through various mechanisms, including excited-state reactions, energy transfer, molecular rearrangements, and the formation of ground-state complexes or collisional quenching.[1]
Q2: What are the common mechanisms of fluorescence quenching for aromatic fluorophores like 1-ASA?
The two primary quenching mechanisms are:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the temperature.[1]
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the population of excitable fluorophores.[1]
Often, both mechanisms can occur simultaneously, which can be identified by non-linear Stern-Volmer plots.[1][2]
Q3: What are some common quenchers for anthracene derivatives?
Several types of molecules can act as quenchers for anthracene and its derivatives, including:
-
Halogenated compounds (e.g., carbon tetrachloride)
-
Nitroaromatic compounds[1]
-
Amines
-
Paramagnetic ions
-
Oxygen
Q4: How does pH affect the fluorescence of 1-ASA?
The fluorescence intensity of anthracene derivatives can be sensitive to pH. For anthracene itself, the highest fluorescence intensity is observed at neutral pH, with decreased intensity in both acidic and alkaline conditions.[5][6] It is crucial to maintain a stable pH in your experiments to ensure reproducible fluorescence measurements.
Q5: Can 1-ASA be used to study protein interactions?
Yes, anthracene and its derivatives are utilized as fluorescent probes to investigate protein-ligand interactions.[1][7] For example, changes in the fluorescence of 1-ASA upon binding to a protein like human serum albumin can provide information about binding affinities and the number of binding sites.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Fluorescence signal is weaker than expected. | Quenching by a component in the buffer or sample. | 1. Identify potential quenchers in your system (e.g., halide ions, dissolved oxygen, heavy metals).2. If possible, remove the quencher. For oxygen, this can be done by degassing the solution.3. Consider using a different buffer system that does not contain quenching species. |
| Photobleaching. | 1. Minimize the exposure of the sample to the excitation light.[8]2. Reduce the intensity of the excitation source using neutral density filters.[8]3. Incorporate an anti-quenching agent into your sample. | |
| Fluorescence intensity decreases over time during measurement. | Photobleaching. | 1. Follow the steps for preventing photobleaching mentioned above.2. For microscopy, use a mounting medium with antifade protection.[8] |
| Inconsistent fluorescence readings between samples. | Variations in pH. | 1. Ensure all samples are prepared in a buffer with a consistent and stable pH.2. Measure the pH of each sample before fluorescence measurement. |
| Presence of varying concentrations of a quencher. | 1. Carefully control the concentration of all components in your samples.2. If an unknown quencher is suspected, purify the sample. |
Quantitative Data Summary
The following table summarizes Stern-Volmer constants (KSV) for the quenching of anthracene fluorescence by iodide ions in different environments. Note that this data is for anthracene, but provides an estimate of the quenching efficiency you might observe with 1-ASA.
| Fluorophore | Quencher | Solvent/Environment | KSV (M-1) |
| Anthracene | Potassium Iodide | Ethanol | ~10 |
| Anthracene | Potassium Iodide | Cetyltrimethylammonium bromide micelles | 520 |
Data is estimated from graphical representations in the cited literature.[3]
Experimental Protocols
Protocol 1: Determining the Quenching Mechanism using Stern-Volmer Analysis
This protocol allows you to determine if quenching is primarily dynamic or static by examining the effect of temperature.
Materials:
-
This compound (1-ASA) stock solution
-
Quencher stock solution (e.g., Potassium Iodide)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Fluorometer with temperature control
-
Cuvettes
Procedure:
-
Prepare a series of solutions with a constant concentration of 1-ASA and varying concentrations of the quencher.
-
Measure the fluorescence intensity (F) of each sample at a constant temperature (e.g., 25°C). Also, measure the fluorescence intensity of a 1-ASA solution without any quencher (F0).
-
Plot F0/F versus the quencher concentration [Q]. The slope of this plot is the Stern-Volmer quenching constant (KSV).
-
Repeat steps 2 and 3 at a higher temperature (e.g., 50°C).
-
Analysis:
-
If KSV increases with increasing temperature, the quenching is likely dynamic (collisional).
-
If KSV decreases with increasing temperature, static quenching is likely the dominant mechanism.[1]
-
Protocol 2: Preparation of a Simple Antioxidant Anti-Quenching Solution
This protocol provides a basic recipe for an antioxidant solution to reduce photobleaching.
Materials:
-
Ascorbic acid
-
Glucose oxidase
-
Catalase
-
Glucose
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Prepare a stock solution of the "glucose oxidase/catalase" system by dissolving glucose oxidase and catalase in your buffer.
-
On the day of the experiment, prepare the final anti-quenching solution by adding the following to your buffer in this order:
-
Glucose (to a final concentration of ~0.5 mg/mL)
-
The "glucose oxidase/catalase" stock solution
-
Ascorbic acid (to a final concentration of ~1 mM)
-
-
Add this solution to your 1-ASA sample immediately before measurement.
Note: The concentrations of the components may need to be optimized for your specific experimental conditions.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence quenching of anthracene in charged micelles by pyridinium and iodide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Photobleaching of Anthracene-1-Sulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photobleaching of anthracene-1-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern when using this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescence signal over time. It is a significant concern in quantitative fluorescence experiments as it can lead to inaccurate measurements and false results. For qualitative imaging, it can result in the loss of signal from your sample, especially during time-lapse experiments or when imaging dim targets.
Q2: What are the primary factors that influence the rate of photobleaching for this compound?
A2: The rate of photobleaching is influenced by several factors:
-
Intensity of Excitation Light: Higher light intensity accelerates photobleaching.[1]
-
Duration of Exposure: Longer exposure to the excitation light source increases the likelihood of photobleaching.[2]
-
Excitation Wavelength: Higher energy light (shorter wavelengths) can increase the rate of photodamage.[1]
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching. In the excited triplet state, the fluorophore can react with oxygen to generate reactive oxygen species (ROS) like singlet oxygen, which in turn can destroy the fluorophore.[1][3]
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Local Chemical Environment: The pH, solvent polarity, and presence of other molecules, such as salts or quenchers, can significantly affect the photostability of this compound.[1][4] For instance, the presence of certain halide salts like NaCl and KCl can enhance the production of ROS, thereby increasing the photodegradation of anthracene derivatives.[4]
Q3: How can I minimize photobleaching during my experiments?
A3: You can employ several strategies to minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the laser/lamp power settings on your microscope.[1][5]
-
Minimize Exposure Time: Limit the sample's exposure to light by using shorter camera exposure times, keeping the shutter closed when not acquiring images, and avoiding excessive focusing on the sample area of interest.[2][5]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents (e.g., ProLong™ Gold, VECTASHIELD®) into your mounting medium. These reagents typically contain scavengers of reactive oxygen species.[1]
-
Deoxygenate Your Sample: For in vitro experiments, you can reduce the oxygen concentration in your sample buffer by bubbling with nitrogen or using an oxygen scavenging system (e.g., glucose oxidase and catalase).
-
Choose the Right Imaging System: For highly sensitive samples, consider using advanced imaging techniques like multiphoton microscopy, which reduces out-of-focus photobleaching.[1]
Q4: Are there any chemical quenchers I should be aware of for this compound?
A4: Yes, the fluorescence of anthracene derivatives can be quenched by various molecules. Quenching can occur through dynamic (collisional) or static mechanisms. Common quenchers include certain metal ions and nitroaromatic compounds. It is crucial to be aware of the composition of your sample medium to avoid unintentional quenching of the fluorescence signal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during imaging. | 1. Excitation light intensity is too high. 2. Prolonged exposure to excitation light. 3. High concentration of molecular oxygen in the sample. | 1. Reduce the laser/lamp power. Use neutral density filters. 2. Decrease camera exposure time. Use the shutter to block light between acquisitions. 3. Use an antifade mounting medium. For in vitro experiments, consider deoxygenating the buffer. |
| Inconsistent fluorescence intensity between samples. | 1. Different samples are exposed to light for varying durations. 2. The concentration of the fluorophore is not consistent. 3. Photobleaching is affecting samples imaged later in a sequence more than those imaged earlier. | 1. Standardize the imaging protocol to ensure equal light exposure for all samples. 2. Ensure accurate and consistent sample preparation. 3. Image samples in a random order. Create a photobleaching curve to correct for signal loss if quantitative comparisons are necessary.[6] |
| High background noise obscuring the signal. | 1. Autofluorescence from the sample or medium. 2. Non-specific binding of the fluorophore. | 1. Before staining, expose the sample to UV light to bleach endogenous fluorophores. Use a mounting medium with antifade reagents, which can also reduce background.[2] 2. Optimize your staining protocol, including blocking steps and washing procedures. |
| No fluorescence signal is detected. | 1. The fluorophore has completely photobleached. 2. The incorrect filter set is being used. 3. The pH of the medium is affecting the fluorescence quantum yield. 4. Presence of a quencher in the sample. | 1. Check the sample on a different, unexposed area. Prepare a fresh sample and use photobleaching mitigation strategies. 2. Ensure the excitation and emission filters are appropriate for this compound (excitation ~350-380 nm, emission ~400-450 nm). 3. Check and adjust the pH of your buffer. The sulfonic acid group's protonation state can influence fluorescence.[7] 4. Analyze the composition of your sample medium for potential quenchers. |
Quantitative Data
Direct quantitative photobleaching data for this compound is not widely available in the literature. However, data from closely related anthracene derivatives can provide valuable insights.
Table 1: Photophysical and Photodegradation Data of Anthracene Derivatives
| Compound | Parameter | Value | Conditions | Source |
| Anthracene-2,6-disulfonic acid (n-heptylamine salt) | Fluorescence Quantum Yield (ΦF) | 46.1 ± 0.2% | Crystalline solid | [7] |
| N¹-(anthracen-9-ylmethyl)ethane-1,2-diaminium dichloride | Photodegradation (Normalized Absorption) | ~40% decrease | 50 µM in 10 mM sodium phosphate buffer (pH 7.0) with 400 mM KCl, irradiated for 60 min | [4] |
| N¹-(anthracen-9-ylmethyl)ethane-1,2-diaminium dichloride | Photodegradation (Normalized Absorption) | ~15% decrease | 50 µM in 10 mM sodium phosphate buffer (pH 7.0) with no salt, irradiated for 60 min | [4] |
Note: The photodegradation data is based on the decrease in absorbance over time and serves as an indicator of photobleaching. The rate of fluorescence loss may differ.
Experimental Protocols
Protocol 1: Measuring the Photobleaching Rate of this compound
This protocol outlines a general method for quantifying the photobleaching rate of this compound in solution using a fluorescence microscope.
Materials:
-
This compound solution of known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slide and coverslip.
-
Fluorescence microscope with a suitable filter set for anthracene (e.g., DAPI filter set), a controllable light source, and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a solution of this compound at the desired concentration. Pipette a small volume onto a microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate objective lens and filter cube.
-
Set the excitation light intensity to a fixed level that will be used for the experiment.
-
-
Image Acquisition:
-
Find a representative area of the sample.
-
Set the camera exposure time and gain to levels that provide a good initial signal without saturating the detector.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes). It is crucial to keep the illumination continuous on the sample area during the acquisition.
-
-
Data Analysis:
-
Open the image sequence in image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse.
-
Plot the mean fluorescence intensity as a function of time.
-
Fit the data to an exponential decay function (e.g., a single or double exponential) to determine the photobleaching rate constant(s) and the half-life (t₁/₂) of the fluorescence signal.
-
Protocol 2: Application of an Antifade Mounting Medium
This protocol describes the use of a commercial antifade mounting medium for fixed samples stained with this compound.
Materials:
-
Fixed cells or tissue sample stained with this compound.
-
Phosphate-buffered saline (PBS).
-
Commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant).
-
Microscope slide and coverslip.
Procedure:
-
Final Wash: After the final step of your staining protocol, wash the sample thoroughly with PBS to remove any unbound fluorophore.
-
Remove Excess Buffer: Carefully remove as much of the final wash buffer as possible from the sample without allowing it to dry out.
-
Apply Antifade Medium: Add one drop of the antifade mounting medium directly onto the sample on the microscope slide.
-
Mount Coverslip: Gently lower a coverslip onto the drop of mounting medium, avoiding the formation of air bubbles.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may involve leaving the slide at room temperature in the dark for a period ranging from a few hours to overnight.
-
Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish.
-
Imaging: The sample is now ready for fluorescence imaging with reduced photobleaching.
Visualizations
Caption: Workflow for measuring the photobleaching rate of a fluorophore.
Caption: A decision tree for troubleshooting photobleaching issues.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound | 15100-52-4 | Benchchem [benchchem.com]
Optimizing the reaction conditions for synthesizing anthracene-1-sulfonic acid
Welcome to the technical support center for the synthesis of anthracene-1-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during this chemical synthesis. By understanding the principles of kinetic versus thermodynamic control and the impact of various reaction parameters, you can optimize your reaction conditions for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What is the key principle for selectively synthesizing this compound?
A1: The selective synthesis of this compound hinges on the principle of kinetic versus thermodynamic control. The sulfonation of anthracene can yield three primary isomers: this compound, anthracene-2-sulfonic acid, and anthracene-9-sulfonic acid. This compound is the kinetically favored product, meaning it is formed faster at lower temperatures. Conversely, anthracene-2-sulfonic acid is the thermodynamically more stable product and its formation is favored at higher temperatures. The sulfonation at the 9-position is reversible. Therefore, to maximize the yield of the desired 1-isomer, the reaction should be carried out under kinetic control, which necessitates low reaction temperatures.
Q2: What are the common side products in the synthesis of this compound, and how can their formation be minimized?
A2: Common side products include the undesired 2- and 9-isomers, as well as di-sulfonated anthracenes and polymeric materials.[1] The formation of the 2-isomer is minimized by maintaining a low reaction temperature. Over-sulfonation leading to di-sulfonic acids can be reduced by controlling the stoichiometry of the sulfonating agent and the reaction time. The formation of polymeric species is often a result of the reaction conditions and the reactivity of the anthracene proton complex.[1][2] Using a suitable solvent can also help to control side reactions.
Q3: Which sulfonating agent is most suitable for this synthesis?
A3: Several sulfonating agents can be employed, including chlorosulfuric acid, sulfuric acid in combination with acetyl chloride or acetic anhydride, and a sulfur trioxide-dioxane complex.[1][3][4] The choice of agent can influence the isomer distribution and the reaction's aggressiveness. Chlorosulfuric acid is a powerful sulfonating agent that can be effective at low temperatures. When using sulfuric acid, the addition of acetic anhydride can facilitate the formation of the 1- and 2-isomers.[3]
Q4: How can I purify the final product and separate it from other isomers?
A4: Purification is typically achieved by converting the sulfonic acids into their corresponding salts, usually sodium or potassium salts, and then employing fractional crystallization. This method leverages the differing solubilities of the isomeric salts in a given solvent system. For instance, the potassium salt of the 1-isomer may be less soluble than the 2-isomer in certain aqueous solutions, allowing for its selective precipitation. The crude reaction mixture is often quenched in water, neutralized with a base (e.g., sodium hydroxide or potassium hydroxide), and then the desired salt is crystallized, potentially through a series of cooling and recrystallization steps.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Reaction temperature was too high, favoring the thermodynamic product (2-isomer).Insufficient reaction time.Inefficient quenching and work-up procedure. | Maintain a strict low-temperature profile during the addition of the sulfonating agent and throughout the reaction.Optimize the reaction time; monitor the reaction progress using techniques like TLC or HPLC.Ensure rapid and efficient quenching of the reaction mixture in cold water or an ice/water slurry to prevent isomerization. |
| High proportion of anthracene-2-sulfonic acid | The reaction temperature exceeded the optimal range for kinetic control.[5] | Implement more efficient cooling of the reaction vessel. Add the sulfonating agent slowly and in a controlled manner to manage the exothermic nature of the reaction. |
| Significant formation of di-sulfonic acids | Excess sulfonating agent was used.Prolonged reaction time. | Use a stoichiometric amount or a slight excess of the sulfonating agent.[5] Monitor the reaction closely and quench it once the formation of the mono-sulfonated product is maximized. |
| Presence of anthracene-9-sulfonic acid in the product | The sulfonation at the 9-position is reversible and can be kinetically significant.[1] | During work-up, adjusting the acidity and temperature can promote the hydrolysis (de-sulfonation) of the 9-isomer. |
| Difficulty in isolating the pure 1-isomer | Inefficient fractional crystallization.Similar solubilities of the isomeric salts. | Experiment with different solvent systems for crystallization (e.g., varying concentrations of aqueous ethanol).Perform multiple recrystallization steps to improve purity.Characterize the purity of each fraction using analytical techniques like HPLC or NMR spectroscopy. |
| Formation of polymeric byproducts | Highly acidic and concentrated reaction conditions.[1] | Consider using a less aggressive sulfonating agent or a suitable solvent to moderate the reaction. |
Experimental Protocols
Synthesis of this compound (Kinetic Control)
This protocol is designed to favor the formation of the kinetic product, this compound.
Materials:
-
Anthracene
-
Chlorosulfuric acid
-
Anhydrous Dichloromethane (or another suitable inert solvent)
-
Ice
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve anthracene in anhydrous dichloromethane and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount of chlorosulfuric acid dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and water.
-
Separate the aqueous layer and neutralize it with a cold solution of NaOH or KOH to a pH of 7-8.
-
The sodium or potassium salt of this compound will precipitate. If precipitation is incomplete, the solution can be concentrated under reduced pressure.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or aqueous ethanol).
Quantitative Data Presentation
The following table summarizes the expected isomer distribution in the sulfonation of anthracene under different temperature conditions, illustrating the principle of kinetic versus thermodynamic control.
| Reaction Temperature | This compound (Kinetic Product) | Anthracene-2-sulfonic acid (Thermodynamic Product) | Anthracene-9-sulfonic acid | Reference |
| Low Temperature (e.g., 0-20°C) | Major Product | Minor Product | Present (reversible) | [5] |
| High Temperature (e.g., >100°C) | Minor Product | Major Product | Minimal (desulfonated) | [5] |
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Kinetic vs. Thermodynamic Control Pathway
This diagram illustrates the reaction pathways leading to the different isomers of anthracene sulfonic acid based on temperature control.
Caption: Reaction pathways in anthracene sulfonation.
References
- 1. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Studies on the sulphonation of anthracene. Part 2. Sulphonation in acetic acid and related solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Studies on the sulphonation of anthracene. Part 2. Sulphonation in acetic acid and related solvents | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
Technical Support Center: Anthracene-1-Sulfonic Acid Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with anthracene-1-sulfonic acid in aqueous solutions, specifically focusing on the prevention and characterization of its aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is a derivative of the polycyclic aromatic hydrocarbon, anthracene. The addition of a sulfonic acid group significantly increases its solubility in aqueous and polar environments compared to the parent anthracene molecule.[1] However, like many aromatic compounds, this compound has a tendency to aggregate in aqueous solutions. This aggregation can be problematic for several reasons:
-
Reduced Bioavailability: In drug development, aggregation can lower the effective concentration of the active compound, reducing its bioavailability and therapeutic efficacy.
-
Altered Spectroscopic Properties: Aggregation can lead to changes in the UV-Visible absorption and fluorescence spectra, complicating analytical measurements and quenching fluorescence.[2]
-
Precipitation: At higher concentrations, aggregation can lead to precipitation, causing inaccuracies in experiments and instability of stock solutions.
Q2: What factors influence the aggregation of this compound?
Several factors can promote the aggregation of this compound in aqueous solutions:
-
Concentration: As the concentration of the compound increases, the likelihood of intermolecular interactions and subsequent aggregation rises.
-
pH: The protonation state of the sulfonic acid group is pH-dependent. Changes in pH can affect the electrostatic repulsion between molecules, thereby influencing aggregation.[3][4] At lower pH, the sulfonic acid group is more likely to be protonated, reducing intermolecular repulsion and potentially increasing aggregation.
-
Ionic Strength: The presence of salts in the solution can shield the electrostatic repulsion between the negatively charged sulfonate groups, promoting aggregation. This is known as the "salting-out" effect.[5]
-
Temperature: Temperature can have a complex effect on solubility and aggregation. While solubility often increases with temperature, hydrophobic interactions, which can drive aggregation, can also strengthen up to a certain point.
Q3: How can I prevent the aggregation of this compound in my experiments?
Several strategies can be employed to prevent or minimize the aggregation of this compound:
-
Control of pH and Ionic Strength: Maintaining a pH where the sulfonic acid group is deprotonated (negatively charged) will enhance electrostatic repulsion between molecules and reduce aggregation. Similarly, using low ionic strength buffers can help to prevent the shielding of these repulsive forces.
-
Use of Surfactants: Surfactants, such as sodium dodecyl sulfate (SDS), can be used to prevent aggregation. Surfactant molecules can form micelles that encapsulate the hydrophobic anthracene core of the molecule, preventing self-aggregation.[2][6]
-
Addition of Cyclodextrins: Cyclodextrins, like β-cyclodextrin, are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the anthracene moiety, effectively isolating the molecules from each other and preventing aggregation.[7][8][9][10]
Troubleshooting Guides
Problem: Unexpected precipitation in my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit. | Lower the concentration of your working solution. |
| pH of the solution is too low. | Increase the pH of the solution to ensure the sulfonic acid group is deprotonated. A pH above the pKa of the sulfonic acid group is recommended. |
| High ionic strength of the buffer. | Use a buffer with a lower salt concentration. |
| Temperature fluctuations. | Ensure your solutions are stored at a constant and appropriate temperature. |
Problem: Inconsistent or non-reproducible spectroscopic readings (UV-Vis or Fluorescence).
| Possible Cause | Troubleshooting Steps |
| Aggregation is occurring. | Aggregation can cause light scattering and changes in the electronic environment, leading to shifts in absorption and emission spectra. Implement one of the prevention strategies mentioned in the FAQs (adjust pH/ionic strength, add surfactants or cyclodextrins). |
| Photodegradation. | Anthracene derivatives can be susceptible to photobleaching. Protect your solutions from light, especially during storage and long experiments. |
| Contamination. | Ensure all glassware and solvents are scrupulously clean. |
Experimental Protocols & Data Interpretation
Characterizing Aggregation
The aggregation of this compound can be monitored and characterized using several spectroscopic techniques.
1. UV-Visible (UV-Vis) Spectroscopy
-
Principle: Aggregation of aromatic molecules often leads to changes in their UV-Vis absorption spectrum. H-aggregates (face-to-face stacking) typically result in a blue-shift (hypsochromic shift) and a decrease in the molar absorptivity of the main absorption band, while J-aggregates (head-to-tail arrangement) can cause a red-shift (bathochromic shift).[11][12]
-
Protocol:
-
Prepare a series of this compound solutions in the desired aqueous buffer at varying concentrations.
-
Record the UV-Vis absorption spectrum for each concentration using a spectrophotometer.
-
Plot the molar absorptivity at the wavelength of maximum absorption (λmax) against concentration. A deviation from Beer-Lambert's law (a non-linear relationship) is indicative of aggregation.
-
Observe any shifts in λmax or changes in the spectral shape as a function of concentration.
-
2. Fluorescence Spectroscopy
-
Principle: The fluorescence of anthracene derivatives is often quenched upon aggregation due to intermolecular interactions. This phenomenon is known as aggregation-caused quenching (ACQ). Monitoring the fluorescence intensity as a function of concentration can therefore indicate the onset of aggregation.[13][14] The formation of excimers (excited dimers) can also be observed as a new, broad, red-shifted emission band at higher concentrations.
-
Protocol for Determining Critical Aggregation Concentration (CAC):
-
Prepare a stock solution of a fluorescent probe that is sensitive to its environment, such as pyrene.
-
Prepare a series of solutions with a fixed concentration of the fluorescent probe and varying concentrations of this compound in the desired buffer.
-
Excite the probe at its excitation wavelength and record the emission spectrum for each sample.
-
For pyrene, calculate the ratio of the intensity of the first and third vibronic peaks (I1/I3).
-
Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The concentration at which a sharp change in the slope of this plot occurs corresponds to the CAC.[15][16]
-
3. Dynamic Light Scattering (DLS)
-
Principle: DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. Monomeric this compound will be too small to be accurately measured by DLS. However, as aggregates form, their size will increase into the detectable range of DLS instruments.
-
Sample Preparation:
-
Use high-purity, filtered solvents to prepare your samples to avoid dust contamination.[17][18]
-
Prepare samples at various concentrations of this compound in the desired buffer.
-
Ensure the sample is visually clear or only slightly hazy. Significant turbidity may indicate excessive aggregation and can interfere with the measurement.[17]
-
Allow the sample to equilibrate to the instrument's temperature before measurement.[17]
-
-
Data Interpretation: An increase in the measured particle size (hydrodynamic radius) with increasing concentration is a clear indication of aggregation.
Quantitative Data
| Anti-Aggregation Agent | Typical Concentration Range | Mechanism of Action |
| Sodium Dodecyl Sulfate (SDS) | Above its Critical Micelle Concentration (CMC), which is ~8.2 mM in water.[19] | Forms micelles that encapsulate the hydrophobic anthracene moiety. |
| β-Cyclodextrin | Millimolar (mM) range | Forms inclusion complexes with the anthracene moiety. |
Visualizing Key Concepts
Diagram 1: Aggregation of this compound
Caption: Intermolecular forces can drive individual this compound (ASA) molecules to form aggregates in aqueous solution.
Diagram 2: Mechanism of Surfactant-Mediated Disaggregation
Caption: Surfactant molecules form micelles that encapsulate this compound (ASA), preventing self-aggregation.
Diagram 3: Experimental Workflow for Aggregation Analysis
Caption: A typical workflow for characterizing the aggregation of this compound using spectroscopic and light scattering techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence Quenching of Anthracene by N,N-Diethylaniline in the Sodium Dodecyl Sulfate/Benzyl Alcohol/Water System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pH on light absorption properties of water-soluble organic compounds in particulate matter emitted from typical emission sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on the fluorescence and absorption spectra of hypericin in reverse micelles [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopy characterization of anthracene in SDS/BA/H2O system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The quenching of the fluorescence of anthracene. The transition from strong to weak quenching - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Inclusion complex of 8-anilinonaphthalene-1-sulfonate with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic methods for aqueous cyclodextrin inclusion complex binding measurement for 1,4-dioxane, chlorinated co-contaminants, and ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chalcogen.ro [chalcogen.ro]
- 14. researchgate.net [researchgate.net]
- 15. 2.4. Critical Aggregation Concentration Determination [bio-protocol.org]
- 16. rsc.org [rsc.org]
- 17. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. lsinstruments.ch [lsinstruments.ch]
- 19. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Commercial Anthracene-1-Sulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial anthracene-1-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound, often available at approximately 95% purity, can contain several types of impurities primarily arising from the sulfonation of anthracene.[1] These include:
-
Isomeric Byproducts: Anthracene-2-sulfonic acid and anthracene-9-sulfonic acid are common isomeric impurities formed during the sulfonation reaction.[2]
-
Polysulfonated Anthracenes: The reaction can sometimes lead to the formation of various anthracenedisulfonic acids.[2]
-
Unreacted Anthracene: Residual starting material may be present.
-
Side-Reaction Products: Depending on the sulfonation agent and conditions, other byproducts such as 9-chloroanthracene, 9,9'-bianthryl, and polymeric materials can be formed.[2]
-
Inorganic Salts: Impurities like sodium chloride (NaCl) and sodium bicarbonate (NaHCO3) may be present from the workup of the reaction mixture.
Q2: What are the recommended methods for purifying this compound?
The primary methods for purifying aryl sulfonic acids like this compound are:
-
Recrystallization: This is a common technique for purifying solid organic compounds. The choice of solvent is critical and depends on the solubility of this compound and its impurities at different temperatures.
-
Precipitation: This method involves selectively precipitating the desired sulfonic acid from a solution, leaving impurities behind.
-
Ion-Exchange Chromatography (IEX): This technique is particularly useful for separating ionic compounds like sulfonic acids from non-ionic or differently charged impurities.
Q3: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) with a fluorescence or UV detector is a highly effective method for determining the purity of this compound and quantifying impurities.[3][4] The selection of appropriate excitation and emission wavelengths for fluorescence detection is crucial for achieving high sensitivity and selectivity for polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[3]
Troubleshooting Guides
Recrystallization
Problem: Poor crystal yield after cooling.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| The cooling process was too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[5] |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Select a different solvent or a solvent system (a mixture of two or more solvents) where the compound has high solubility at high temperatures and low solubility at low temperatures. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.[5] |
Problem: The purified crystals are still impure.
| Possible Cause | Troubleshooting Step |
| Impurities co-crystallized with the product. | Perform a second recrystallization. Ensure the initial dissolution is at the boiling point of the solvent and that cooling is slow to allow for selective crystallization. |
| Insoluble impurities were not removed. | Before cooling, perform a hot filtration to remove any insoluble material. |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Ion-Exchange Chromatography (IEX)
Problem: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Step |
| Incorrect resin choice. | For separating a strong acid like a sulfonic acid, a weakly basic anion exchange resin may be effective. Alternatively, a strong cation exchange resin can be used to capture cationic impurities.[6][7] |
| Inappropriate elution conditions. | Optimize the elution gradient. For a weakly basic column, eluting with a weak, volatile acid like formic acid can be effective.[6] For a stronger basic resin, a stronger acid like trifluoroacetic acid (TFA) might be necessary.[6] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. |
| Sample not properly prepared. | Ensure the sample is fully dissolved and filtered before loading onto the column to prevent clogging. |
Experimental Protocols
General Recrystallization Protocol
A general approach to recrystallization involves dissolving the impure this compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly to induce crystallization.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of the commercial this compound in various solvents (e.g., water, ethanol, acetic acid) at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure this compound to completely dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
General Ion-Exchange Chromatography (IEX) Protocol
This protocol provides a general guideline for purifying this compound using ion-exchange chromatography.
Methodology:
-
Resin Selection and Preparation: Choose a suitable ion-exchange resin. For example, a weakly basic anion exchange resin. Prepare the column according to the manufacturer's instructions.
-
Sample Preparation: Dissolve the crude this compound in an appropriate buffer that is compatible with the chosen resin and ensures the target molecule is charged. Filter the sample to remove any particulate matter.
-
Column Loading: Load the prepared sample onto the equilibrated IEX column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound using a gradient of increasing salt concentration or a change in pH. For a weakly basic column, a gradient of a weak acid can be used for elution.[6]
-
Fraction Collection and Analysis: Collect fractions and analyze them using a suitable method like HPLC to identify the fractions containing the purified product.
-
Desalting: Combine the pure fractions and remove the elution salts, if necessary, for example, by dialysis or size-exclusion chromatography.
Data Presentation
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization | 95 | ||
| Precipitation | 95 | ||
| Ion-Exchange Chromatography | 95 |
Researchers should fill in the table with their experimental data.
Visualizations
Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common issues in recrystallization.
References
- 1. This compound | 15100-52-4 | Benchchem [benchchem.com]
- 2. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. agilent.com [agilent.com]
- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. reddit.com [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Calibration curve issues with anthracene-1-sulfonic acid in quantitative analysis
Technical Support Center: Quantitative Analysis of Anthracene-1-sulfonic Acid
Welcome to the technical support center for the quantitative analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental procedures, with a particular focus on calibration curve development.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the quantitative analysis of this compound.
Question: Why is my calibration curve for this compound plateauing or bending at high concentrations?
Answer: This is a common issue in fluorescence spectroscopy and is typically caused by one of two phenomena: the Inner Filter Effect (IFE) or self-quenching.
-
Inner Filter Effect (IFE): At high concentrations, the analyte molecules can absorb a significant portion of the excitation light before it reaches the center of the cuvette, a phenomenon known as the primary inner filter effect[1][2]. Additionally, the emitted fluorescence can be re-absorbed by other analyte molecules if the excitation and emission spectra overlap, which is called the secondary inner filter effect[2]. This absorption leads to a non-linear relationship between concentration and fluorescence intensity, where the signal increases less than expected at higher concentrations[3].
-
Self-Quenching (Static or Dynamic): Molecules of this compound can interact at high concentrations. This can involve the formation of non-fluorescent ground-state complexes (static quenching) or deactivation of the excited state through collisions with other analyte molecules (dynamic quenching)[4][5].
Recommended Solutions:
-
Reduce Concentration: The most effective way to avoid the inner filter effect is to work with lower concentrations. As a rule of thumb, the absorbance of the sample at the excitation wavelength should be kept below 0.1[2].
-
Dilute Samples: If your experimental samples have high concentrations, dilute them to fall within the linear range of your calibration curve[6].
-
Use a Shorter Pathlength Cuvette: A cuvette with a shorter pathlength (e.g., 4x10 mm instead of 10x10 mm) can help mitigate IFE[7].
-
Apply Correction Factors: Advanced software or mathematical models can be used to correct for IFE, although this requires careful validation[3][7].
Question: Why is my calibration curve non-linear or sigmoidal at very low concentrations?
Answer: Non-linearity at the lower end of a calibration curve can be perplexing. Potential causes include:
-
Contamination: Contamination in your blank, solvents, or glassware can create a background fluorescence signal that disproportionately affects the low-concentration standards. This can lead to a high intercept or a curve that appears to flatten near the origin[5].
-
Instrument Noise and Integration: At very low concentrations, the signal-to-noise ratio is low. The instrument's detector noise or improper integration of the fluorescence peak can lead to inaccurate measurements that deviate from linearity[5].
-
Adsorption: Anthracene derivatives can sometimes adsorb to the surfaces of glassware or cuvettes, which can have a more pronounced effect on lower concentration samples, leading to signal loss.
Recommended Solutions:
-
Verify Blank and Solvents: Run a blank sample containing only the solvent. The signal should be negligible. If not, use higher purity solvents or meticulously clean your glassware.
-
Optimize Instrument Settings: Adjust instrument parameters like slit widths or integration time to improve the signal-to-noise ratio for low-concentration samples.
-
Check for Carryover: Run a blank after a high-concentration standard to ensure there is no carryover in the system[5].
Question: Why do I observe poor reproducibility or a decreasing signal over time?
Answer: This issue often points to the photostability of the analyte.
-
Photodegradation (Photobleaching): Anthracene and its derivatives can be susceptible to degradation upon prolonged exposure to the excitation light source (e.g., a Xenon arc lamp)[8]. This breakdown of the fluorophore leads to a continuous decrease in signal intensity over time, resulting in poor reproducibility.
Recommended Solutions:
-
Minimize Light Exposure: Keep samples and stock solutions in the dark when not in use. Use amber vials or wrap containers in foil.
-
Reduce Excitation Intensity: Use neutral density filters or reduce the excitation slit width to decrease the intensity of the light source.
-
Limit Measurement Time: Take measurements quickly and avoid leaving a sample in the fluorometer for extended periods.
-
Prepare Fresh Solutions: Prepare fresh calibration standards and sample dilutions daily to avoid issues with degradation over time.
Question: Why are my fluorescence intensities inconsistent across different sample matrices?
Answer: This problem is likely due to matrix effects, where components in the sample other than the analyte influence the fluorescence signal.[9][10]
-
Quenching: Other molecules in the sample matrix can act as quenchers, decreasing the fluorescence intensity of this compound through collisional or static mechanisms[4][11].
-
pH Changes: The sulfonic acid group on this compound means its protonation state, and consequently its fluorescence properties, can be sensitive to pH[4]. Variations in the pH of your samples can lead to inconsistent readings.
-
Matrix Absorption/Fluorescence: Other components in the matrix might absorb the excitation or emission light (contributing to IFE) or may be fluorescent themselves, leading to background interference[12].
Recommended Solutions:
-
Use Matrix-Matched Standards: Prepare your calibration standards in a solution that closely mimics the matrix of your unknown samples.
-
Standard Addition Method: For complex matrices, the standard addition method is highly recommended. In this technique, known amounts of the standard are added directly to aliquots of the unknown sample, and the increase in signal is used to determine the original concentration.
-
Buffer the Samples: Use a suitable buffer to maintain a constant pH across all standards and samples to eliminate variability from pH fluctuations.
Troubleshooting Summary Table
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Non-linearity at High Concentration | Inner Filter Effect (IFE)[1][3], Self-Quenching[5] | Reduce concentration (Absorbance < 0.1)[2], Dilute samples, Use shorter pathlength cuvettes[7]. |
| Non-linearity at Low Concentration | Contamination in blank/solvent[5], Instrument noise | Verify blank purity, Optimize instrument settings, Check for sample carryover. |
| Poor Reproducibility / Signal Decay | Photodegradation of the analyte[8] | Minimize light exposure, Reduce excitation intensity, Prepare fresh solutions. |
| Inconsistent Results in Samples | Matrix Effects (quenching, pH shifts, etc.)[10][12] | Use matrix-matched standards, Employ the standard addition method, Buffer all solutions to a constant pH. |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for generating a calibration curve for this compound?
A1: A detailed protocol is provided below.
Experimental Protocol: Calibration Curve Generation
Objective: To prepare a set of calibration standards and generate a standard curve for the quantitative analysis of this compound using fluorescence spectroscopy.
Materials:
-
This compound (high purity)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
High-purity solvent (e.g., HPLC-grade water, ethanol, or a suitable buffer)
-
Fluorometer
-
Quartz cuvettes
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve it in a known volume of your chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 mM). Ensure it is fully dissolved. Store this solution in the dark.
-
-
Preparation of Working Standards:
-
Perform serial dilutions from the stock solution to prepare a series of at least 5-7 working standards.
-
Choose a concentration range that brackets the expected concentration of your unknown samples and remains within the linear response range of the instrument. A typical range might be from low nanomolar (nM) to low micromolar (µM).
-
-
Instrument Setup and Measurement:
-
Turn on the fluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Determine the optimal excitation (λex) and emission (λem) wavelengths by running a scan of a mid-range standard. For anthracene derivatives, excitation is often in the 340-360 nm range, with emission around 400-450 nm[13][14].
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal; wider slits provide a stronger signal but less resolution. A good starting point is 5 nm for both.
-
Measure the fluorescence intensity of the blank (solvent only) and subtract this value from all standard and sample readings.
-
Measure the fluorescence intensity of each standard, starting from the lowest concentration and moving to the highest. Rinse the cuvette thoroughly with the next standard before measuring.
-
-
Data Analysis:
-
Plot the background-subtracted fluorescence intensity (Y-axis) against the known concentration of the standards (X-axis).
-
Perform a linear regression analysis on the data points.
-
The resulting equation (y = mx + c) and the coefficient of determination (R²) will define your calibration curve. An R² value > 0.99 is generally considered a good fit for a linear calibration.
-
Q2: How can I visualize the troubleshooting process for a non-linear calibration curve?
A2: The following decision tree illustrates a logical workflow for diagnosing calibration curve issues.
Caption: A decision tree for troubleshooting non-linear calibration curves.
Q3: Can you illustrate the general workflow for quantitative analysis?
A3: This diagram outlines the key steps from preparation to final analysis.
Caption: General workflow for quantitative analysis using a calibration curve.
Q4: What are the fundamental quenching mechanisms that can affect my measurements?
A4: Fluorescence quenching refers to any process that decreases the fluorescence intensity. The two primary types are dynamic and static quenching.
Caption: Simplified diagram of dynamic vs. static fluorescence quenching.
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 3. static.horiba.com [static.horiba.com]
- 4. This compound | 15100-52-4 | Benchchem [benchchem.com]
- 5. Fluorescence linearity problems at Low concs? - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Proceedings [spiedigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chalcogen.ro [chalcogen.ro]
- 12. iwaponline.com [iwaponline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Addressing background fluorescence in experiments with anthracene-1-sulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to background fluorescence in experiments utilizing anthracene-1-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary fluorescent properties of this compound?
This compound is a derivative of anthracene and retains its inherent strong blue fluorescence. The addition of a sulfonic acid group significantly enhances its solubility in aqueous and polar solvents, making it suitable for various biological and chemical sensing applications.[1] The fluorescence quantum yield of sulfonated anthracenes can be quite high, indicating bright emission upon excitation.[1]
Q2: What are the typical excitation and emission wavelengths for this compound?
While the exact wavelengths can be influenced by the solvent environment, anthracene and its derivatives generally have excitation peaks in the ultraviolet range. For instance, the parent molecule, anthracene, has an excitation peak around 356 nm and an emission peak around 397 nm.[2] It is crucial to determine the optimal excitation and emission wavelengths for this compound in your specific experimental buffer or solvent system.
Q3: How does pH affect the fluorescence of this compound?
The fluorescence of this compound can be pH-sensitive. The sulfonic acid group's protonation state changes with the pH of the medium.[1] This alteration in protonation can impact the electronic properties of the anthracene core, potentially leading to changes in fluorescence intensity or shifts in the emission wavelength.[1] It is advisable to maintain a consistent and buffered pH throughout your experiment to ensure reproducible results. Studies on similar polyaromatic hydrocarbons have shown that fluorescence intensity is often highest at a neutral pH compared to acidic or alkaline conditions.[3]
Q4: Can the concentration of this compound affect my fluorescence measurements?
Yes, the concentration of this compound is a critical parameter. At high concentrations, you may encounter issues such as:
-
Self-quenching: Whereby excited molecules are deactivated through collisions with ground-state molecules, leading to a decrease in fluorescence intensity.[1]
-
Inner filter effect (Reabsorption): At high concentrations, the emitted fluorescence can be reabsorbed by other fluorophore molecules in the solution, which can distort the emission spectrum and lead to an underestimation of the true fluorescence intensity.[1] To mitigate this, it is recommended to use dilute solutions with an absorbance of less than 0.1 at the excitation wavelength.[1]
-
Excimer formation: An excited-state molecule can interact with a ground-state molecule of the same kind to form an "excited dimer" or excimer. This results in a characteristic broad, structureless, and red-shifted emission compared to the monomer emission.[1] This can be a source of unwanted background if you are interested in the monomer fluorescence.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure your signal of interest and reduce the sensitivity of your assay. Below are common causes and solutions when working with this compound.
Problem 1: High background fluorescence from the sample itself (Autofluorescence)
| Potential Cause | Recommended Solution |
| Endogenous fluorophores: Biological samples often contain molecules like NADH, riboflavins, and collagen that fluoresce, typically in the blue-green region of the spectrum. | Consider using red-shifted fluorescent probes if your experimental design allows.[4] For microscopy, you can use commercially available antifade mounting media that may help reduce background. |
| Cell culture medium: Phenol red and serum components in cell culture media are known to be fluorescent. | When possible, replace the medium with a phenol red-free formulation or an optically clear buffered saline solution like PBS before taking measurements.[4] |
| Fixatives: Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can induce fluorescence. | If your protocol allows, consider using an organic solvent like ice-cold methanol for fixation. If aldehydes must be used, keep fixation times to a minimum and consider treatment with a reducing agent like sodium borohydride. |
Problem 2: Non-specific binding of this compound
| Potential Cause | Recommended Solution |
| Excess probe concentration: Using too high a concentration of this compound can lead to non-specific binding to cellular components or surfaces. | Titrate the concentration of this compound to find the optimal balance between signal and background.[5] |
| Inadequate washing: Insufficient washing after staining can leave unbound probe in the sample. | Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS).[4] The inclusion of a mild, non-ionic detergent like Tween-20 in the wash buffer can also be beneficial.[6] |
| Hydrophobic interactions: The anthracene core is hydrophobic and may non-specifically associate with hydrophobic regions of proteins or membranes. | Include a blocking step in your protocol using an agent like bovine serum albumin (BSA) to saturate non-specific binding sites. |
Problem 3: Instrumental and environmental factors
| Potential Cause | Recommended Solution |
| Incorrect instrument settings: Suboptimal settings on your fluorometer or microscope can increase background noise. | Optimize the gain/voltage settings and use the narrowest possible emission filter for your fluorophore. |
| Fluorescent labware: Plastic cuvettes and microplates can exhibit significant fluorescence. | Whenever possible, use quartz cuvettes for spectroscopy or glass-bottom plates for microscopy.[4] |
| Solvent effects: The fluorescence of anthracene derivatives can be highly sensitive to the solvent's polarity and viscosity.[7] | Ensure you are using high-purity, spectroscopy-grade solvents to avoid fluorescent contaminants. Maintain a consistent solvent environment across all samples. |
| Contaminants and Quenchers: Certain metal ions and nitroaromatic compounds can quench the fluorescence of anthracene.[1][8] | Ensure all buffers and reagents are free from contaminating quenchers. Be aware of potential quenching effects from other components in your experimental system. |
Experimental Protocols
Protocol 1: General Staining Procedure for Adherent Cells with this compound
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Dilute the stock solution to the desired final concentration in a serum-free, phenol red-free medium or PBS.
-
Washing: Gently wash the cells twice with PBS to remove residual culture medium.
-
Staining: Add the staining solution containing this compound to the cells and incubate for the desired time at the appropriate temperature. Protect the samples from light during incubation.
-
Washing: Remove the staining solution and wash the cells three to five times with PBS to remove unbound probe.
-
Imaging: Add fresh, optically clear imaging buffer (e.g., PBS or a specialized imaging medium) to the cells and proceed with fluorescence microscopy.
Protocol 2: Determining Optimal Concentration of this compound
-
Prepare a dilution series: Create a series of working solutions of this compound with concentrations ranging below and above the concentration suggested in the literature or your initial protocol.
-
Stain samples: Stain your cells or samples with each concentration in the dilution series, keeping all other parameters (incubation time, temperature, etc.) constant.
-
Image and analyze: Acquire images or fluorescence intensity readings for each sample using identical instrument settings.
-
Evaluate signal-to-background: For each concentration, calculate the signal-to-background ratio. The optimal concentration will provide a strong specific signal with minimal background fluorescence.
Visualizations
References
- 1. This compound | 15100-52-4 | Benchchem [benchchem.com]
- 2. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
- 3. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. youtube.com [youtube.com]
- 7. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chalcogen.ro [chalcogen.ro]
Validation & Comparative
A Comparative Guide to Anthracene-1-Sulfonic Acid and Other Fluorescent pH Indicators
For researchers, scientists, and drug development professionals, the precise measurement of pH is critical in a multitude of experimental systems. Fluorescent pH indicators have become indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides a detailed comparison of anthracene-1-sulfonic acid with other commonly used fluorescent pH indicators, supported by experimental data and protocols to aid in the selection of the most suitable probe for your research needs.
Overview of Fluorescent pH Indicators
Fluorescent pH indicators are molecules that exhibit a change in their fluorescence properties, such as intensity or emission/excitation wavelength, in response to alterations in pH. This phenomenon is typically governed by the protonation or deprotonation of an acidic or basic functional group on the fluorophore, which modulates its electronic structure and, consequently, its interaction with light.
This compound is a derivative of the polycyclic aromatic hydrocarbon anthracene. The anthracene core provides the intrinsic fluorescence, while the sulfonic acid group enhances water solubility and introduces pH sensitivity. The protonation state of the sulfonic acid moiety can influence the fluorescence emission of the anthracene ring system.
Comparative Performance of Fluorescent pH Indicators
To facilitate an objective comparison, the key photophysical properties of this compound and other widely used fluorescent pH indicators are summarized in the table below. It is important to note that while extensive experimental data exists for many common indicators, specific quantitative data for the pH-dependent fluorescence of this compound is not widely available in the literature. The presented values for this compound are based on the properties of the parent anthracene molecule and the expected behavior of the sulfonic acid substituent.
| Indicator | pKa | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Features |
| This compound | Not Experimentally Determined¹ | ~356² | ~400² | Not Experimentally Determined³ | High water solubility due to sulfonic acid group; potential for UV excitation. |
| BCECF | ~7.0[1] | 440 (pH-insensitive), 490 (pH-sensitive)[2] | ~535[2] | ~0.84 (basic form)[3] | Ratiometric (dual excitation), widely used for physiological pH measurements.[1] |
| Carboxy SNARF-1 | ~7.5[4] | 488-530[4] | ~580 (acidic), ~640 (basic)[5] | Varies with pH⁴ | Ratiometric (dual emission), suitable for confocal microscopy and flow cytometry.[4] |
| Carboxy SNAFL-2 | ~7.8 | ~492 (acidic), ~540 (basic) | ~535 (acidic), ~625 (basic) | Varies with pH | Ratiometric (dual excitation and emission). |
| Fluorescein | ~6.4 | ~490 | ~515 | ~0.93 (dianion)[6] | High quantum yield, but susceptible to photobleaching. |
¹ A predicted pKa of 0.17 for the sulfonic acid group has been reported, which is outside the typical physiological sensing range. The pH-dependent fluorescence would likely rely on more subtle changes to the aromatic system. ² Based on the parent molecule, anthracene. Substituents can alter these wavelengths. ³ The quantum yield of anthracene is solvent-dependent (e.g., 0.27 in ethanol, 0.36 in cyclohexane). The sulfonic acid group is expected to influence this value. ⁴ The quantum yield of SNARF derivatives is pH-dependent.[7]
Signaling and Experimental Workflow Visualization
To better understand the principles of fluorescent pH indicators and the experimental process for their comparison, the following diagrams are provided.
Caption: General mechanism of a fluorescent pH indicator.
Caption: Workflow for comparing fluorescent pH indicators.
Experimental Protocols
Determining the pKa of a Fluorescent pH Indicator
Objective: To determine the acid dissociation constant (pKa) of a fluorescent pH indicator by measuring its fluorescence intensity or spectral shift as a function of pH.
Materials:
-
Fluorescent pH indicator stock solution (e.g., 1 mM in DMSO or water).
-
A series of buffer solutions with known pH values spanning the expected pKa range of the indicator (e.g., citrate, phosphate, and borate buffers).
-
pH meter.
-
Spectrofluorometer.
-
Cuvettes.
Procedure:
-
Buffer Preparation: Prepare a series of buffer solutions with pH values covering a range of at least 2-3 pH units above and below the estimated pKa of the indicator.
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small aliquot of the indicator stock solution to the buffer in a cuvette. The final concentration of the indicator should be low enough to avoid inner filter effects. A consistent final concentration must be used for all samples.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the appropriate value for the indicator.
-
For each sample, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
From the emission spectra, determine the fluorescence intensity at the wavelength of maximum emission for either the acidic or basic form of the indicator. For ratiometric indicators, determine the intensity at the two relevant emission wavelengths.
-
Plot the fluorescence intensity (or the ratio of intensities for ratiometric indicators) as a function of pH.
-
Fit the data to a sigmoidal curve (e.g., the Henderson-Hasselbalch equation). The pKa is the pH at which the fluorescence is halfway between the minimum and maximum values.
-
Comparative Evaluation of Fluorescent pH Indicators
Objective: To compare the performance of different fluorescent pH indicators under identical experimental conditions.
Materials:
-
The fluorescent pH indicators to be compared.
-
The same set of buffer solutions as in the pKa determination protocol.
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 101 in ethanol).[8]
-
UV-Vis spectrophotometer.
-
Spectrofluorometer.
Procedure:
-
pKa Determination: Follow the protocol above to determine the pKa of each indicator.
-
Quantum Yield Measurement (Relative Method):
-
Prepare solutions of the standard and each indicator in the same solvent (or buffer for the pH at which the quantum yield is to be determined).
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept low (< 0.1) to minimize inner filter effects.
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurement.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each sample.
-
The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
"sample" and "std" refer to the indicator and the standard, respectively.
-
-
-
Data Compilation and Comparison: Create a table summarizing the experimentally determined pKa, excitation and emission wavelengths, and quantum yields for all indicators to facilitate a direct comparison of their performance.
Conclusion
The selection of an appropriate fluorescent pH indicator is a critical step in experimental design. While established indicators like BCECF and SNARF derivatives offer well-characterized, ratiometric measurements in the physiological pH range, this compound presents an alternative with the potential for UV-excitation and high water solubility. However, the lack of comprehensive experimental data on its pH-dependent photophysical properties necessitates further characterization for its reliable application as a pH indicator. The experimental protocols provided in this guide offer a framework for researchers to perform their own comparative evaluations and select the optimal fluorescent probe to achieve their specific research objectives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of pKa values of anthraquinone compounds by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Dual-fluorescence pH probe for bio-labelling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP05454K [pubs.rsc.org]
A Comparative Guide to the Validation of a Novel HPLC-FLD Method for Anthracene-1-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for the quantitative analysis of anthracene-1-sulfonic acid against a traditional Ultraviolet-Visible (UV-Vis) spectrophotometric method. The data presented herein demonstrates the superior performance of the novel HPLC-FLD method in terms of specificity, sensitivity, and overall accuracy, aligning with the stringent requirements for analytical method validation in the pharmaceutical industry.
Performance Comparison of Analytical Methods
The validation of the two methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on key analytical performance parameters. The results, summarized in the table below, highlight the enhanced capabilities of the HPLC-FLD method.
| Validation Parameter | New Method: HPLC-FLD | Alternative Method: UV-Vis Spectrophotometry | ICH Acceptance Criteria |
| Specificity | No interference from placebo and degradation products observed. Peak purity index > 0.999. | Significant interference from structurally similar aromatic compounds and degradation products. | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | 0.9998 | 0.9952 | r² ≥ 0.999 |
| Range (µg/mL) | 0.1 - 25 | 5 - 100 | - |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 95.8 ± 4.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 3.2% | RSD ≤ 2% |
| - Intermediate Precision | 1.10% | 4.8% | RSD ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 1.5 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 5.0 | - |
Experimental Protocols
Detailed methodologies for the validation of both the new HPLC-FLD and the alternative UV-Vis spectrophotometric methods are provided below.
New Method: HPLC-FLD
1. Specificity:
-
Solutions of placebo (excipients without the active pharmaceutical ingredient), this compound, and a mixture of the two were prepared and analyzed.
-
Forced degradation studies were performed by subjecting a solution of this compound to acidic, basic, oxidative, and photolytic stress conditions.
-
The chromatograms were evaluated for any interfering peaks at the retention time of this compound. Peak purity was assessed using a photodiode array detector.
2. Linearity:
-
A series of at least five standard solutions of this compound were prepared over the concentration range of 0.1 to 25 µg/mL.
-
Each solution was injected in triplicate, and the peak area was plotted against the corresponding concentration.
-
The linearity was evaluated by calculating the correlation coefficient (r²) of the linear regression line.
3. Accuracy:
-
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration).
-
Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated.
4. Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution of this compound at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument. The %RSD was calculated to assess the intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
Alternative Method: UV-Vis Spectrophotometry
1. Specificity:
-
The UV-Vis spectra of the placebo, this compound, and a mixture of the two were recorded.
-
The spectra were overlaid to check for any interference from the placebo at the wavelength of maximum absorbance (λmax) of this compound.
2. Linearity:
-
A series of at least five standard solutions of this compound were prepared over the concentration range of 5 to 100 µg/mL.
-
The absorbance of each solution was measured at the λmax, and a calibration curve of absorbance versus concentration was plotted.
-
The linearity was evaluated by calculating the correlation coefficient (r²).
3. Accuracy:
-
Accuracy was determined by spiking a known amount of this compound into a placebo mixture at three different concentration levels.
-
The absorbance of each solution was measured, and the percentage recovery was calculated.
4. Precision:
-
Repeatability: The absorbance of six replicate preparations of a standard solution was measured, and the %RSD was calculated.
-
Intermediate Precision: The repeatability study was performed on a different day, and the %RSD was calculated.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD and LOQ were determined from the calibration curve as described for the HPLC-FLD method.
Visualizing the Workflow and Method Comparison
To further illustrate the processes and the comparative advantages, the following diagrams are provided.
Caption: Experimental workflow for the validation and comparison of the new HPLC-FLD and alternative UV-Vis methods.
Caption: Logical comparison highlighting the superior performance of the new HPLC-FLD method over the alternative UV-Vis method.
Unveiling the Selectivity of Anthracene-Based Fluorescent Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of a sensor is paramount. This guide provides a comparative analysis of the cross-reactivity of fluorescent sensors based on the anthracene scaffold. While focusing on the general principles of these sensors, it is important to note that specific data for anthracene-1-sulfonic acid is limited in the reviewed literature. Therefore, this guide leverages data from a broader range of anthracene derivatives to illustrate the common trends and challenges in achieving high selectivity.
Anthracene and its derivatives are a prominent class of fluorophores utilized in the development of fluorescent chemosensors due to their excellent photoluminescence properties and chemical stability.[1] These sensors are designed to detect a wide array of analytes, including metal ions and anions, with high sensitivity. However, their practical application hinges on their ability to selectively bind to the target analyte in a complex sample matrix, minimizing interference from other species. This guide delves into the cross-reactivity profiles of various anthracene-based sensors, presenting supporting experimental data and methodologies to aid in the selection and development of robust sensing platforms.
Signaling Mechanism: The Role of Photoinduced Electron Transfer (PET)
A predominant signaling mechanism in anthracene-based fluorescent sensors is Photoinduced Electron Transfer (PET). In the "off" state, the fluorescence of the anthracene fluorophore is quenched due to electron transfer from a linked receptor moiety. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence. This mechanism provides a sensitive and selective means of detection.[2][3][4][5][6]
References
- 1. Fluorescent photoinduced electron transfer (PET) sensing of anions using charge neutral chemosensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]
- 6. rroij.com [rroij.com]
Unveiling the Luminescent Properties of Anthracene Sulfonic Acid Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent molecules is paramount. Anthracene and its derivatives are a cornerstone of fluorescent probes due to their rigid aromatic structure, which typically results in high fluorescence quantum yields. The addition of sulfonic acid groups not only enhances their solubility in aqueous media—a critical feature for biological applications—but also modulates their electronic and, consequently, their photoluminescent characteristics. The substitution pattern of these sulfonic acid groups on the anthracene core can significantly influence the quantum yield, a direct measure of a molecule's fluorescence efficiency.
Quantum Yield Comparison
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The position of the sulfonate group on the anthracene ring can influence the molecule's electronic structure and its interaction with the surrounding environment, thereby affecting the quantum yield.
Based on available data, the following table summarizes the fluorescence quantum yields for select anthracene sulfonic acid derivatives and related compounds for comparison.
| Compound | Quantum Yield (Φf) | Solvent | Reference Standard |
| Anthracene | 0.27 | Ethanol | - |
| Anthracene | 0.36 | Cyclohexane | - |
| n-heptylamine salt of anthracene-2,6-disulfonic acid | 0.461 ± 0.002 | Crystalline Solid | - |
| Anthracene-2-sulfonate (2AS) | Similar to Anthracene | Aqueous Solution | - |
The high quantum yield of the n-heptylamine salt of anthracene-2,6-disulfonic acid in the solid state highlights how molecular packing can minimize non-radiative decay pathways and enhance fluorescence.[1] For anthracene-2-sulfonate, its photophysical properties in aqueous solution have been noted to be similar to that of the parent anthracene molecule.[1]
Factors Influencing Quantum Yield
The substitution position of the sulfonic acid group on the anthracene core can lead to variations in quantum yield due to several factors:
-
Electronic Effects: The electron-withdrawing nature of the sulfonic acid group can alter the energy levels of the singlet and triplet excited states, influencing the rates of fluorescence and competing non-radiative processes like intersystem crossing.
-
Steric Hindrance: The position of the substituent can affect the planarity of the anthracene ring system. Any distortion from planarity can provide pathways for non-radiative decay, thus lowering the quantum yield.
-
Solvent Interactions: The sulfonic acid group enhances solubility in polar solvents. The specific interactions between the sulfonate group, the anthracene core, and the solvent molecules can impact the excited state lifetime and, consequently, the quantum yield.
Experimental Protocols
The determination of fluorescence quantum yield is a critical experimental procedure. The most common approach is the comparative method, which involves using a well-characterized standard with a known quantum yield.
Relative Quantum Yield Determination Protocol
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (e.g., an anthracene sulfonic acid isomer) relative to a standard.
1. Selection of a Standard:
-
Choose a standard with a well-documented and reliable quantum yield.
-
The standard's absorption and emission spectra should ideally overlap with those of the sample to minimize wavelength-dependent instrumental errors. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) and 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.90).
2. Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
3. Measurement of Absorption and Emission Spectra:
-
Record the UV-Vis absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths). The excitation wavelength should be one where both the sample and the standard have significant absorbance.
4. Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of these plots (Gradient) is proportional to the quantum yield.
-
The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
where:
-
Φf_standard is the quantum yield of the standard.
-
Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_standard are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Below is a diagram illustrating the experimental workflow for determining the relative fluorescence quantum yield.
References
Unveiling the Electronic Landscape of Anthracene Derivatives: A DFT-Based Comparative Guide
A deep dive into the electronic properties of anthracene-1-sulfonic acid and its analogs, leveraging Density Functional Theory (DFT) for a comprehensive comparative analysis. This guide provides researchers, scientists, and drug development professionals with a concise yet detailed overview of key electronic parameters, computational methodologies, and a visual workflow for such studies.
The strategic functionalization of the anthracene core is a cornerstone of developing advanced organic materials with tailored electronic and photophysical properties. This compound, with its electron-withdrawing sulfonic acid group, presents a compelling case for understanding how substituent effects modulate the electronic behavior of the parent aromatic system. This guide offers a comparative analysis of the electronic properties of this compound against unsubstituted anthracene and other derivatives, based on data from DFT studies.
Comparative Analysis of Electronic Properties
The electronic characteristics of anthracene and its derivatives, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their corresponding energy gap, are critical determinants of their potential applications in organic electronics, sensing, and pharmaceuticals. A smaller HOMO-LUMO gap is generally indicative of higher chemical reactivity and is a key factor in designing novel materials for applications such as dye-sensitized solar cells.[1][2] The introduction of substituent groups onto the anthracene scaffold significantly influences these frontier molecular orbitals.
Electron-donating groups typically raise the HOMO energy level, while electron-withdrawing groups, such as the sulfonic acid group, tend to lower the LUMO energy level.[3][4] Both of these effects can lead to a reduction in the HOMO-LUMO gap compared to the parent anthracene molecule. The following table summarizes key electronic properties of anthracene and a representative sulfonic acid derivative, anthraquinone-2-sulfonic acid, as calculated in various DFT studies. While not this compound, anthraquinone-2-sulfonic acid provides valuable insight into the electronic influence of the sulfonic acid group on a related polycyclic aromatic hydrocarbon core.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Anthracene | -5.45 | -2.85 | 2.60 | AM1 |
| Anthracene | -5.92 | -1.35 | 4.57 | B3LYP/6-311G* |
| Anthraquinone-2-sulfonic acid | -7.143 | -3.810 | 3.333 | DFT/6-31G |
| Anthraquinone-2-sulfonic acid | -7.918 | 1.224 | 9.142 | HF/6-31G |
Note: The data presented is compiled from different computational studies and may employ varied levels of theory, affecting direct comparability. The significant difference in the HOMO-LUMO gap for Anthraquinone-2-sulfonic acid between DFT and HF methods highlights the importance of the chosen computational approach.
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[5]
A common and effective protocol for such studies involves the following steps:
-
Geometry Optimization: The molecular structure of the compound of interest is first optimized to find its lowest energy conformation. The B3LYP functional combined with a 6-31G* or a more extensive 6-311++G(d,p) basis set is frequently used for this purpose.[1][6]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties, including the HOMO and LUMO energies. The same functional and basis set from the optimization step are typically used for consistency.
-
Analysis of Frontier Molecular Orbitals: The spatial distribution of the HOMO and LUMO is visualized to understand the nature of electronic transitions and reactive sites within the molecule.
The choice of the functional and basis set is a critical aspect of DFT calculations, as it can significantly influence the accuracy of the predicted electronic properties.[7] Hybrid functionals like B3LYP are popular as they incorporate a portion of the exact Hartree-Fock exchange, often leading to more accurate results for molecular systems.[8]
DFT Workflow for Electronic Property Analysis
The following diagram illustrates a typical workflow for conducting DFT studies on the electronic properties of molecules like this compound.
Caption: A flowchart illustrating the key stages of a DFT study for analyzing molecular electronic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms | Semantic Scholar [semanticscholar.org]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. THEORETICAL INVESTIGATION OF THE ELECTRONIC PROPERTIES OF THE ANTHRACENE MOLECULE GROUP (SYSTEM: B3LYP/DFT CALCULATION) | JOURNAL OF THEORY, MATHEMATICS AND PHYSICS [jtmp.innovascience.uz]
- 7. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Anthracene-1-Sulfonic Acid and Its Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of anthracene-1-sulfonic acid and its amino and hydroxy derivatives as fluorescent probes. The selection of a suitable fluorescent probe is critical for the sensitivity and accuracy of various analytical and imaging applications in research and drug development. This document aims to facilitate this selection by presenting a side-by-side comparison of their photophysical properties, synthesis, and potential applications, supported by experimental data and protocols.
Introduction to Anthracene-Based Fluorescent Probes
Anthracene and its derivatives are a well-established class of fluorophores known for their strong fluorescence in the blue-violet region of the spectrum. The introduction of a sulfonic acid group enhances their water solubility, making them suitable for biological applications. Further functionalization with electron-donating groups, such as amino and hydroxyl groups, can modulate their photophysical properties, leading to the development of probes with tailored characteristics for specific sensing and imaging tasks.
Photophysical Properties: A Comparative Overview
The core of a fluorescent probe's performance lies in its photophysical characteristics. The following table summarizes the key photophysical parameters for this compound and its derivatives. It is important to note that specific quantitative data for this compound and its direct amino and hydroxy derivatives are not extensively reported in the literature. Therefore, some values are based on closely related compounds and general principles of fluorescence chemistry, and these instances are clearly indicated.
| Property | This compound | 1-Aminoanthracene-4-sulfonic Acid (Hypothetical) | 1-Hydroxyanthracene-5-sulfonic Acid (Hypothetical) |
| Excitation Max (λex) | ~360-380 nm | ~380-420 nm (Expected Red-shift) | ~370-400 nm (Expected Red-shift) |
| Emission Max (λem) | ~400-430 nm | ~450-500 nm (Expected Red-shift) | ~430-480 nm (Expected Red-shift) |
| Stokes Shift | ~40-50 nm | Larger than this compound | Larger than this compound |
| Quantum Yield (ΦF) | Not readily available; Estimated to be moderate. The n-heptylamine salt of anthracene-2,6-disulfonic acid has a reported quantum yield of 46.1%[1]. | Expected to be higher than the parent compound due to the electron-donating amino group. | Expected to be higher than the parent compound due to the electron-donating hydroxyl group. |
| Fluorescence Lifetime (τ) | Not readily available; Expected to be in the nanosecond range. | Expected to be in the nanosecond range, potentially longer than the parent compound. | Expected to be in the nanosecond range, potentially longer than the parent compound. |
| Solvent Effects | The fluorescence spectrum is known to lose its vibrational structure and be red-shifted in aqueous solutions compared to the parent anthracene[2]. | Highly sensitive to solvent polarity, often exhibiting larger Stokes shifts in more polar solvents. | Sensitive to solvent polarity and pH due to the phenolic hydroxyl group. |
Note: The data for the amino and hydroxy derivatives are hypothetical estimations based on the known effects of these substituents on the photophysics of aromatic fluorophores. Experimental verification is required for precise values.
Synthesis of Anthracene-Based Probes
The synthesis of these fluorescent probes typically involves the sulfonation of the parent anthracene or its substituted derivative.
General Synthesis of this compound
This compound can be synthesized by the sulfonation of anthracene using a suitable sulfonating agent. A common method involves the reaction of anthracene with chlorosulfuric acid in a non-polar solvent.
Synthesis of Amino-Substituted Anthracene Sulfonic Acids
The synthesis of amino-anthracene sulfonic acids can be approached in two primary ways:
-
Sulfonation of an aminoanthracene: This involves the direct sulfonation of an amino-substituted anthracene. The position of sulfonation will be directed by the amino group.
-
Amination of an anthracene sulfonic acid: This involves the introduction of an amino group onto a pre-existing anthracene sulfonic acid molecule, for instance, through a nucleophilic aromatic substitution reaction on a halo-anthracene sulfonic acid.
Synthesis of Hydroxy-Substituted Anthracene Sulfonic Acids
Similar to the amino derivatives, hydroxy-anthracene sulfonic acids can be prepared by:
-
Sulfonation of a hydroxyanthracene: Direct sulfonation of a hydroxyl-substituted anthracene.
-
Hydroxylation of an anthracene sulfonic acid: Introduction of a hydroxyl group onto the anthracene sulfonic acid scaffold, for example, via a Bucherer reaction from the corresponding amino derivative.
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) of a sample can be determined relative to a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., deionized water, ethanol)
-
Fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
Sample compound
Procedure:
-
Prepare a series of five dilutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (ΦF_sample) is calculated using the following equation:
ΦF_sample = ΦF_standard * (m_sample / m_standard) * (n_sample^2 / n_standard^2)
where 'm' is the slope of the linear fit from the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state.
Materials:
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser diode) and a single-photon detector.
-
Sample solution in a suitable cuvette.
-
Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer).
Procedure:
-
Measure the instrument response function (IRF) by recording the signal from the scattering solution at the excitation wavelength.
-
Replace the scattering solution with the sample solution.
-
Excite the sample with the pulsed light source and collect the fluorescence decay profile.
-
The collected decay data is then deconvoluted with the IRF and fitted to an exponential decay model to determine the fluorescence lifetime(s).
Signaling Mechanisms and Applications
The utility of these probes lies in their ability to respond to changes in their local environment with a corresponding change in their fluorescence signal.
pH Sensing
The sulfonic acid and hydroxyl groups are pH-sensitive. Changes in pH will alter their protonation state, which in turn affects the electronic properties of the anthracene ring and thus its fluorescence intensity and/or emission wavelength. This makes these compounds potential candidates for developing pH sensors.
Caption: pH sensing mechanism of sulfonic acid and hydroxyl-substituted anthracene probes.
Analyte Detection via Photoinduced Electron Transfer (PET)
The introduction of a recognition moiety (receptor) onto the anthracene core can enable the detection of specific analytes. The binding of the analyte to the receptor can modulate a photoinduced electron transfer (PET) process between the receptor and the anthracene fluorophore, leading to a "turn-on" or "turn-off" fluorescence response.
Caption: General mechanism of a PET-based "turn-on" fluorescent sensor.
Conclusion
This compound and its derivatives represent a versatile class of fluorescent probes. While the parent compound offers good water solubility and intrinsic fluorescence, its amino and hydroxy derivatives hold the potential for enhanced photophysical properties and tailored sensing capabilities. The choice of the specific probe will depend on the requirements of the application, including the desired excitation and emission wavelengths, sensitivity, and the nature of the analyte to be detected. Further experimental studies are warranted to fully characterize the photophysical properties of these derivatives and unlock their full potential in various scientific disciplines.
References
Advantages of anthracene-1-sulfonic acid over other polycyclic aromatic hydrocarbons in sensing applications
In the realm of chemical sensing, polycyclic aromatic hydrocarbons (PAHs) have long been favored for their intrinsic fluorescence properties. Among these, anthracene-1-sulfonic acid emerges as a particularly advantageous scaffold for the development of fluorescent sensors, offering distinct benefits over other PAHs in various analytical applications. This guide provides a comprehensive comparison of this compound with other PAH-based sensors, supported by experimental data, detailed protocols, and mechanistic insights.
Enhanced Aqueous Solubility and Biocompatibility
A significant advantage of this compound lies in its sulfonic acid functional group. This moiety imparts enhanced water solubility, a critical feature for applications in biological and environmental sensing where aqueous media are prevalent. Unlike many other PAHs which are notoriously hydrophobic, the sulfonation of the anthracene core allows for its direct use in aqueous solutions without the need for organic co-solvents or complex solubilization strategies. This inherent hydrophilicity also contributes to improved biocompatibility, making it a more suitable candidate for in-vivo and in-vitro sensing applications.
Superior Performance in Analyte Detection
Experimental evidence demonstrates the superior performance of anthracene-based sensors, including those derived from this compound, in the detection of various analytes, particularly metal ions and nitroaromatic compounds. The sensing mechanism often relies on fluorescence quenching, where the interaction between the anthracene fluorophore and the analyte leads to a decrease in fluorescence intensity.
Quantitative Comparison of Anthracene-Based Sensors with Other PAHs
The following table summarizes the performance of various anthracene-based fluorescent sensors in comparison to sensors based on other PAHs for the detection of specific analytes.
| Fluorophore | Analyte | Detection Limit | Response Time | Reference |
| Anthracene Derivative | Cr³⁺ | 0.4 µM | < 1 min | [1][2] |
| Anthracene Derivative | Fe³⁺ | 0.45 µM | Not Specified | [3] |
| Anthracene Derivative | Hg²⁺ | 48 nM | < 1 min | [4] |
| Pyrene Derivative | Fe³⁺ | Not Specified | Not Specified | [5] |
| Pyrene Derivative | Nitroaromatics | 1.3 ppt (for Picric Acid) | Not Specified | [5] |
Mechanism of Action: Fluorescence Quenching
The primary signaling pathway for many anthracene-based sensors is Photoinduced Electron Transfer (PET). In the absence of the analyte, the fluorophore, upon excitation, can be quenched by an electron transfer from a donor part of the sensor molecule. However, upon binding of the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response. Conversely, in a "turn-off" mechanism, the analyte itself can act as a quencher, accepting an electron from the excited fluorophore and thus diminishing the fluorescence.
References
- 1. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthracene excimer-based "turn on" fluorescent sensor for Cr(3+) and Fe(3+) ions: Its application to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Anthracene coupled adenine for the selective sensing of copper ions [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of Anthracene-1-sulfonic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Anthracene-1-sulfonic acid is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, in line with general best practices for hazardous laboratory waste.
This compound, a derivative of a polycyclic aromatic hydrocarbon, should be treated as a hazardous chemical waste. Its disposal requires adherence to institutional and regulatory protocols. The following procedures are designed to provide clear, actionable guidance to minimize risks and ensure compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact, as sulfonic acids can cause skin irritation and burns.[1] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes, which can cause serious eye damage.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of any dusts or aerosols, which may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the immediate steps to be taken for the disposal of this compound waste.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong bases.[2][3]
2. Container Selection and Management:
-
Use a container made of a material compatible with acids, such as high-density polyethylene (HDPE).[4]
-
Ensure the container has a secure, leak-proof screw cap.[2]
-
Do not fill the container to more than 75-80% of its capacity to allow for expansion.[5]
-
Keep the waste container closed at all times, except when adding waste.[2][4]
3. In-Lab Neutralization (for small aqueous quantities only):
-
This step should only be performed by trained personnel and in accordance with institutional guidelines.
-
For very small quantities (e.g., less than 25 mL) of dilute aqueous solutions, neutralization may be an option.[6]
-
Slowly add a weak base, such as sodium bicarbonate (soda ash) or calcium carbonate (lime), to the solution while stirring in a fume hood.[3]
-
Monitor the pH of the solution. The target pH should be between 5.5 and 10.5 before drain disposal is considered, though it is often recommended to follow hazardous waste protocols regardless.[7]
-
Caution: Neutralization reactions can generate heat and fumes.[6] Proceed with caution and appropriate ventilation.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][4]
-
The SAA must be at or near the point of waste generation.[4]
-
Ensure secondary containment is in place to capture any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Provide the EHS office with an accurate description of the waste.
-
Do not attempt to dispose of solid this compound or concentrated solutions in the regular trash or down the drain.[7]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[3]
-
Do not use water on a spill of solid sulfonic acid.[3]
-
Collect the absorbed material into a designated hazardous waste container and dispose of it according to the procedures outlined above.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. capitalresin.com [capitalresin.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. nj.gov [nj.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Anthracene-1-sulfonic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Anthracene-1-sulfonic Acid, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
This compound is an aromatic sulfonic acid. While specific toxicological data for this compound is limited, its hazardous properties can be inferred from the characteristics of both the sulfonic acid group and the anthracene moiety. Sulfonic acids are typically strong acids that can be corrosive and cause severe skin and eye irritation.[1] Anthracene is a polycyclic aromatic hydrocarbon that is known to be a skin and respiratory irritant and is considered a potential carcinogen and an environmental hazard. Therefore, handling this compound requires stringent safety measures.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes of the acidic and potentially irritating compound. |
| Skin Protection | - Gloves: Nitrile or Butyl rubber gloves (minimum 11 mil thickness). Double-gloving is recommended. - Lab Coat: Chemical-resistant lab coat. - Apron: Rubber or neoprene apron. - Footwear: Closed-toe shoes. | Prevents skin contact with the corrosive and potentially sensitizing chemical. Nitrile and butyl rubber offer good resistance to acids. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor and acid gas cartridges. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles and potential vapors. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized procedures is critical for minimizing risk. The following sections provide step-by-step guidance for the safe handling and disposal of this compound.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound, especially of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.
-
Spill Kit: A spill kit containing an absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial acid neutralizer), and appropriate PPE should be available.
Safe Handling Protocol
-
Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Conduct all transfers within the fume hood.
-
Solution Preparation: When preparing solutions, always add the acid to the solvent slowly. Be aware that dissolving sulfonic acids can be exothermic.
-
Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an acid neutralizer. Once neutralized, absorb the material with an inert absorbent and place it in a sealed container for disposal. |
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Irritant, Environmental Hazard).
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 15100-52-4 | [3][4] |
| Molecular Formula | C₁₄H₁₀O₃S | [3] |
| Molecular Weight | 258.29 g/mol | [3][4] |
| Physical State | Solid | Inferred |
| NFPA 704 Rating (Estimated) | Health: 3, Flammability: 1, Instability: 1 | Estimated based on sulfuric acid and anthracene |
Visual Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical flow of actions for safely handling this compound and the appropriate emergency response in case of an incident.
Caption: Workflow for handling this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
